1-Bromo-4-(isopropylsulfinyl)benzene
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
1-bromo-4-propan-2-ylsulfinylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrOS/c1-7(2)12(11)9-5-3-8(10)4-6-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOPNGNHCUFBRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 1-Bromo-4-(isopropylsulfinyl)benzene
An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(isopropylsulfinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the , a chiral sulfoxide of significant interest as a versatile building block in medicinal chemistry and asymmetric synthesis. The document details the predominant synthetic strategy, which involves the asymmetric oxidation of the corresponding prochiral sulfide, 1-bromo-4-(isopropylthio)benzene. Emphasis is placed on the widely adopted Kagan-Modena methodology, elucidating the mechanistic principles that govern its high enantioselectivity. This guide furnishes detailed, field-proven experimental protocols, methods for spectroscopic characterization, and a comparative analysis of alternative synthetic approaches, serving as an essential resource for professionals in organic synthesis and drug development.
Introduction: The Significance of Chiral Sulfoxides
Chiral sulfoxides are a pivotal class of organosulfur compounds. The sulfur atom in a sulfoxide is a stereogenic center when its two organic substituents are different, resulting in a molecule that is chiral and conformationally stable at room temperature.[1] This structural feature has made enantiomerically pure sulfoxides indispensable in modern organic chemistry, where they serve two primary roles:
-
Chiral Auxiliaries: They are employed to direct the stereochemical outcome of a wide range of chemical transformations, including carbon-carbon bond formations and cycloadditions.[1][2]
-
Biologically Active Moieties: The sulfoxide group is a key pharmacophore in several blockbuster drugs. A prominent example is Esomeprazole (Nexium), the (S)-enantiomer of omeprazole, which functions as a proton pump inhibitor to treat acid-related stomach conditions.[2][3][4]
This compound embodies the utility of this class of compounds. It features a chiral sulfinyl group for stereodirected chemistry and a brominated aromatic ring, which is primed for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This dual functionality makes it a valuable intermediate for the synthesis of complex molecular architectures.
Strategic Overview of the Synthesis
The most direct and efficient pathway to enantiomerically enriched this compound is a two-step sequence starting from commercially available 4-bromothiophenol.
Caption: Overall synthetic workflow.
Step 1: Synthesis of the Sulfide Precursor, 1-Bromo-4-(isopropylthio)benzene. This is typically achieved via a standard Williamson-type thioether synthesis, involving the S-alkylation of 4-bromothiophenol with an isopropyl halide under basic conditions.
Step 2: Asymmetric Oxidation of the Sulfide. This is the critical, chirality-inducing step. The prochiral sulfide is oxidized to the target sulfoxide using a chiral oxidizing system. While several methods exist, the most established and reliable is the metal-catalyzed approach pioneered by the groups of Kagan and Modena.[5][6][7][8]
The Kagan-Modena Asymmetric Sulfoxidation: Mechanism and Rationale
In 1984, the research groups of Henri Kagan and Giorgio Modena independently developed a highly effective method for the asymmetric oxidation of sulfides based on the Sharpless asymmetric epoxidation chemistry.[2][6][7][8] This system remains a cornerstone of chiral sulfoxide synthesis.
Core Components of the System:
-
Titanium Source: Titanium(IV) isopropoxide, Ti(Oi-Pr)₄.
-
Chiral Ligand: Diethyl tartrate (DET), typically the (+)-(R,R) or (-)-(S,S) enantiomer.
-
Terminal Oxidant: An alkyl hydroperoxide, most commonly tert-butyl hydroperoxide (TBHP) or cumene hydroperoxide (CHP).[5][7][9]
-
Solvent: A non-polar organic solvent, such as dichloromethane (DCM) or toluene.
-
Additive (Kagan's Modification): A stoichiometric amount of water.[6][7][8]
The Causality Behind the Reagents: The combination of Ti(Oi-Pr)₄ and DET forms a chiral titanium-tartrate complex in situ. The addition of water in the Kagan protocol is crucial; it is not a contaminant but a deliberate additive that modifies the catalyst structure, leading to the formation of a dimeric Ti-O-Ti core that enhances enantioselectivity.[8][9]
The sulfide substrate coordinates to the titanium center through one of its lone pairs of electrons. The chiral environment created by the tartrate ligands then directs the hydroperoxide to deliver an oxygen atom to only one of the two prochiral faces of the sulfur atom. The reaction is typically performed at low temperatures (e.g., -20 °C) to maximize the energetic difference between the two diastereomeric transition states, thereby achieving high enantiomeric excess (ee).[9]
Caption: Logical flow of the Kagan-Modena oxidation.
Detailed Experimental Protocols
Protocol 4.1: Synthesis of 1-Bromo-4-(isopropylthio)benzene
-
Materials:
-
4-Bromothiophenol
-
2-Bromopropane
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 4-bromothiophenol (1.0 eq) and DMF.
-
Add powdered potassium carbonate (1.5 eq) to the solution and stir for 20 minutes at room temperature to form the thiolate anion.
-
Add 2-bromopropane (1.1 eq) dropwise to the stirring mixture.
-
Heat the reaction mixture to 50 °C and stir for 3-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluting with hexanes) to yield pure 1-Bromo-4-(isopropylthio)benzene as a colorless oil.
-
Protocol 4.2: Asymmetric Synthesis of (R)-1-Bromo-4-(isopropylsulfinyl)benzene
-
Materials:
-
Titanium(IV) isopropoxide, Ti(Oi-Pr)₄
-
(+)-(R,R)-Diethyl tartrate, (+)-DET
-
1-Bromo-4-(isopropylthio)benzene (from Protocol 4.1)
-
tert-Butyl hydroperoxide (TBHP), 5.5 M solution in decane
-
Deionized water
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DCM.
-
Add Ti(Oi-Pr)₄ (0.1 eq) via syringe and cool the flask to -20 °C in a cryocool bath.
-
Add (+)-DET (0.2 eq) to the stirring solution. The solution should remain pale yellow.
-
After 5 minutes, add deionized water (0.1 eq) via microsyringe. Stir for 30 minutes at -20 °C to allow for the formation of the active catalyst complex.
-
Add a solution of 1-Bromo-4-(isopropylthio)benzene (1.0 eq) in DCM dropwise.
-
Slowly add TBHP (1.1 eq) dropwise over 10 minutes, ensuring the internal temperature does not rise above -18 °C.
-
Stir the reaction at -20 °C for 16-24 hours. Monitor the reaction by TLC for the disappearance of the starting sulfide.
-
Quench the reaction by adding a few drops of water.
-
Allow the mixture to warm to room temperature and stir for 1 hour, during which a white precipitate of titanium salts will form.
-
Filter the mixture through a pad of Celite®, washing the pad with DCM.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to afford the pure sulfoxide.
-
Comparative Synthesis Data
The choice of oxidant and reaction conditions can influence both the yield and the enantioselectivity of the sulfoxidation.
| Method | Chiral Source | Oxidant | Solvent | Temp (°C) | Typical Yield (%) | Typical ee (%) | Reference(s) |
| Kagan | Ti(Oi-Pr)₄ / (+)-DET / H₂O | TBHP | DCM | -20 | 75-90 | 85-95 | [6][7] |
| Kagan (mod.) | Ti(Oi-Pr)₄ / (+)-DET / H₂O | CHP | DCM | -20 | >90 | >96 | [8][9] |
| Modena | Ti(Oi-Pr)₄ / (+)-DET | TBHP | Toluene | -20 | 80-90 | 80-90 | [8][9] |
| Oxaziridine | Chiral N-sulfonyloxaziridine | Stoichiometric | Various | RT | 85-95 | >98 | [3][5] |
| Biocatalytic | Monooxygenase (BVMO) | O₂ / NADPH | Buffer | RT | >90 | >99 | [4][10] |
TBHP = tert-Butyl hydroperoxide; CHP = Cumene hydroperoxide; DET = Diethyl tartrate; DCM = Dichloromethane; RT = Room Temperature.
Product Characterization
Accurate characterization is essential to confirm the structure, purity, and enantiomeric excess of the synthesized this compound.
-
¹H NMR Spectroscopy: The key diagnostic feature is the diastereotopicity of the two methyl groups of the isopropyl moiety due to the adjacent chiral sulfur center. This results in two distinct doublets in the proton spectrum, typically around 1.1-1.3 ppm. The aromatic protons will appear as two doublets (an AA'BB' system) between 7.5 and 7.8 ppm.
-
¹³C NMR Spectroscopy: The spectrum will show distinct signals for the aromatic carbons (four signals due to symmetry) and the isopropyl group carbons.
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the S=O sulfoxide stretch is expected in the range of 1040-1090 cm⁻¹.[11]
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.
-
Chiral HPLC: The enantiomeric excess (ee) of the product must be determined by chromatography on a chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H column) with a suitable mobile phase (typically a mixture of hexanes and isopropanol).
Conclusion
The is a well-established process that serves as an excellent case study in modern asymmetric synthesis. The Kagan-Modena oxidation provides a reliable and highly stereoselective method for accessing this valuable chiral intermediate. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can consistently produce this compound in high yield and enantiopurity. This guide provides the foundational knowledge and practical protocols necessary for its successful synthesis, empowering scientists in the fields of drug discovery and materials science to utilize this versatile building block in their research endeavors.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. ias.ac.in [ias.ac.in]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [cora.ucc.ie]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
Introduction: The Significance of the Aryl Sulfoxide Scaffold
An In-depth Technical Guide to the Characterization of 1-Bromo-4-(isopropylsulfinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the aryl sulfoxide moiety has emerged as a privileged structural motif.[1][2] These functional groups are not merely passive linkers; their unique stereoelectronic properties, including their capacity as hydrogen bond acceptors and their chiral nature at the sulfur atom, allow for nuanced interactions with biological targets.[3] The compound this compound (CAS No: 363136-59-8 for the (R)-enantiomer) represents a particularly valuable building block for drug discovery professionals.[4][5] It combines the versatile reactivity of an aryl bromide—a handle for myriad cross-coupling reactions—with the influential sulfoxide group.[6] This guide provides a comprehensive overview of the essential characterization data and protocols for this compound, offering a foundational understanding for its application in synthetic and medicinal chemistry programs.
Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 363136-59-8 ((R)-enantiomer) | [4] |
| Molecular Formula | C₉H₁₁BrOS | [4][5] |
| Molecular Weight | 247.15 g/mol | [4] |
| Appearance | Not specified (likely an oil or low-melting solid) | [7] |
| Boiling Point | No data available | [4] |
| Storage | Sealed in dry, room temperature conditions | [4] |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, Toluene) | [7] |
Synthetic Pathway: From Thioether to Sulfoxide
While a direct, peer-reviewed synthesis for this compound is not extensively documented, a reliable synthetic route can be logically constructed based on well-established organosulfur chemistry. The most common and effective method for preparing sulfoxides is the controlled oxidation of the corresponding sulfide.[3] This process involves a two-step sequence: nucleophilic substitution to form the thioether, followed by a selective oxidation.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 1-Bromo-4-(isopropylsulfanyl)benzene (Sulfide Precursor)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-bromothiophenol (1.0 eq) and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Deprotonation: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution and stir for 15-20 minutes at room temperature to facilitate the formation of the thiolate anion.
-
Alkylation: Add 2-bromopropane (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the mixture to 50-60 °C and stir for 3-6 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material (4-bromothiophenol) is consumed.
-
Work-up: Upon completion, cool the mixture to room temperature and quench the reaction by adding deionized water. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers, wash with saturated brine solution to remove residual DMF and salts, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the pure thioether.
Step 2: Oxidation to this compound
-
Reaction Setup: Dissolve the purified 1-Bromo-4-(isopropylsulfanyl)benzene (1.0 eq) in a suitable solvent like dichloromethane (DCM) or methanol in an ice bath.
-
Oxidation: Slowly add a solution of an oxidizing agent. A common and controlled choice is hydrogen peroxide (H₂O₂). To avoid over-oxidation to the sulfone, using approximately 1.1 equivalents of the oxidant is critical.[3] Alternatively, reagents like meta-chloroperoxybenzoic acid (m-CPBA) can be used.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor carefully by TLC. The sulfoxide product will have a lower Rf value than the starting sulfide.
-
Work-up: Once the sulfide is consumed, quench any remaining oxidant. For H₂O₂, a saturated solution of sodium sulfite can be added until a negative test with starch-iodide paper is obtained. Dilute the mixture with water and extract with DCM.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The final product, this compound, can be further purified by column chromatography if necessary.
Synthesis Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sulfoxide - Wikipedia [en.wikipedia.org]
- 4. 363136-59-8|(R)-1-Bromo-4-(isopropylsulfinyl)benzene|BLD Pharm [bldpharm.com]
- 5. This compound, CasNo.363136-59-8 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the NMR Spectral Analysis of 1-Bromo-4-(isopropylsulfinyl)benzene
Audience: Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Precision in Molecular Characterization
In the landscape of modern pharmaceutical and materials science, the unambiguous structural elucidation of novel and known chemical entities is not merely a procedural step but the very bedrock of innovation and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for providing a detailed atomic-level picture of molecular architecture. This guide is dedicated to a comprehensive NMR spectral analysis of 1-bromo-4-(isopropylsulfinyl)benzene, a chiral molecule that serves as a valuable building block in organic synthesis. Our objective is to move beyond a simple recitation of spectral data, offering instead a holistic understanding of the underlying principles, the rationale behind experimental choices, and a robust framework for data interpretation. This document is crafted to empower researchers to approach the NMR analysis of this and similar molecules with confidence and scientific rigor.
Part 1: Unveiling the Subject Molecule: this compound
This compound is an organosulfur compound characterized by a benzene ring substituted with a bromine atom and an isopropylsulfinyl group at the 1 and 4 positions, respectively. The presence of the sulfoxide group, which is a stereogenic center at the sulfur atom, confers chirality upon the molecule. This structural feature is of paramount importance, as the biological activity and physical properties of enantiomers can differ significantly.
Molecular Structure:
The molecule's utility in organic synthesis is largely due to the presence of the bromine atom, which can be readily functionalized through various cross-coupling reactions, and the sulfoxide moiety, which can direct stereoselective transformations. Accurate NMR analysis is therefore critical to confirm the successful synthesis of the desired enantiomer and to assess its purity.
Part 2: The Theoretical Framework: Deciphering the NMR Signature
The NMR spectrum of a molecule is a manifestation of the distinct magnetic environments of its nuclei. For this compound, ¹H and ¹³C NMR spectroscopy provide a wealth of structural information.
Fundamental NMR Parameters
-
Chemical Shift (δ): The position of an NMR signal, reported in parts per million (ppm), is indicative of the electronic environment of the nucleus. Electron-withdrawing groups, such as the bromine and the sulfoxide, will deshield adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield).
-
Spin-Spin Coupling (J): The interaction between neighboring magnetic nuclei leads to the splitting of NMR signals into multiplets. The coupling constant, J, measured in Hertz (Hz), provides information about the connectivity of atoms.
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.
The Impact of Chirality: Diastereotopicity
The chiral sulfoxide group renders the two methyl groups of the isopropyl moiety diastereotopic. This means that they are constitutionally equivalent but reside in different stereochemical environments and are therefore magnetically non-equivalent.[1] Consequently, they are expected to have different chemical shifts in both the ¹H and ¹³C NMR spectra.[2] Similarly, the protons of any methylene group adjacent to a chiral center are also diastereotopic.[3]
Part 3: The Synthetic Pathway: From Thioether to Sulfoxide
A common route to this compound involves the synthesis of the corresponding thioether, 1-bromo-4-(isopropylsulfanyl)benzene, followed by a controlled oxidation.
Synthesis of 1-Bromo-4-(isopropylsulfanyl)benzene
This can be achieved via a nucleophilic aromatic substitution reaction between 4-bromothiophenol and 2-bromopropane.
Experimental Protocol:
-
Thiolate Formation: In a round-bottom flask, dissolve 4-bromothiophenol (1 equivalent) in a suitable solvent such as ethanol or DMF.
-
Base Addition: Add a base, for instance, potassium carbonate (1.5 equivalents), to the solution and stir to form the thiolate anion.
-
Alkylation: Add 2-bromopropane (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the mixture gently (e.g., to 60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction, add water, and extract the product with an organic solvent like diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Oxidation to the Sulfoxide
The synthesized thioether is then oxidized to the sulfoxide.
Experimental Protocol:
-
Dissolution: Dissolve the 1-bromo-4-(isopropylsulfanyl)benzene in a suitable solvent, such as dichloromethane or methanol.
-
Oxidant Addition: Cool the solution in an ice bath and add a mild oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 equivalents), portion-wise.
-
Reaction Control: Stir the reaction at low temperature and monitor its progress by TLC to avoid over-oxidation to the sulfone.
-
Quenching: Once the starting material is consumed, quench the reaction with a reducing agent solution, like aqueous sodium sulfite.
-
Extraction and Purification: Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude sulfoxide by column chromatography or recrystallization.
Part 4: The Analytical Workflow: Acquiring High-Fidelity NMR Data
A meticulously executed experimental protocol is the foundation of reliable NMR data.
Sample Preparation
Objective: To prepare a homogeneous, particulate-free solution for NMR analysis.
Step-by-Step Methodology:
-
Weighing the Analyte: Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the deuterated solvent in a clean vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Filtration and Transfer: Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Capping and Labeling: Securely cap and label the NMR tube.
NMR Data Acquisition Workflow
Caption: A streamlined workflow for NMR spectral analysis.
Part 5: Predicted Spectral Data and Interpretation
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aromatic-H (ortho to -SO) | 7.65 | d | 2H | 145.2 (C-S) |
| Aromatic-H (ortho to -Br) | 7.55 | d | 2H | 132.5 (C ortho to -Br) |
| Isopropyl-CH | 3.15 | septet | 1H | 125.8 (C ortho to -SO) |
| Isopropyl-CH₃ (diastereotopic) | 1.25, 1.20 | d, d | 3H, 3H | 124.7 (C-Br) |
| 54.8 (Isopropyl-CH) | ||||
| 16.5, 15.0 (Isopropyl-CH₃) |
In-depth Spectral Interpretation
-
Aromatic Region (¹H): The para-substitution pattern gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the more electron-withdrawing sulfoxide group are expected to be further downfield than those ortho to the bromine.
-
Isopropyl Group (¹H): The methine proton (-CH) will be split into a septet by the six adjacent methyl protons. The two diastereotopic methyl groups will each appear as a doublet due to coupling with the methine proton, and they will have slightly different chemical shifts.
-
Aromatic Carbons (¹³C): Four signals are expected for the aromatic carbons due to the plane of symmetry through the C-S and C-Br bonds. The carbons directly attached to the sulfur and bromine atoms will have distinct chemical shifts, as will the two pairs of ortho carbons.
-
Isopropyl Carbons (¹³C): The methine carbon will show a single resonance. Crucially, the two diastereotopic methyl carbons are predicted to have distinct chemical shifts, providing clear evidence of the chiral center.
Part 6: Conclusion
The NMR spectral analysis of this compound is a nuanced task that requires a solid understanding of fundamental NMR principles and the stereochemical consequences of its chiral sulfoxide group. This guide has provided a comprehensive framework for the synthesis, sample preparation, data acquisition, and interpretation of the NMR spectra of this important molecule. By following the detailed protocols and interpretative logic presented herein, researchers can confidently characterize this compound, ensuring the integrity of their scientific endeavors.
References
An In-depth Technical Guide to 1-Bromo-4-(isopropylsulfinyl)benzene (CAS Number 363136-59-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-4-(isopropylsulfinyl)benzene (CAS No. 363136-59-8), a chiral sulfoxide of significant interest in medicinal chemistry and organic synthesis. While specific peer-reviewed data on this compound is limited, this document extrapolates from the well-established chemistry of chiral sulfoxides and related aryl halides to present its core properties, potential applications, and synthetic methodologies. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in leveraging this versatile chemical intermediate for the synthesis of novel therapeutic agents and other advanced organic molecules.
Introduction: The Significance of Chiral Sulfoxides in Drug Discovery
Chiral sulfoxides are a pivotal class of organosulfur compounds that have garnered substantial attention in the pharmaceutical industry. Their importance stems from their unique stereochemical properties and their utility as versatile synthetic intermediates. The sulfur atom in a sulfoxide is a stereocenter, meaning that it can exist in two non-superimposable mirror-image forms, or enantiomers. This chirality is often crucial for biological activity, as the specific three-dimensional arrangement of atoms can dictate how a molecule interacts with its biological target.
This compound, and particularly its enantiomerically pure forms such as (R)-1-Bromo-4-(isopropylsulfinyl)benzene, embodies the key structural features that make this class of compounds valuable.[1] The presence of the chiral sulfoxide group, combined with a synthetically versatile brominated aromatic ring, positions it as a valuable building block for the construction of complex molecular architectures with potential therapeutic applications.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively reported in the public domain. However, based on its molecular structure and data from chemical suppliers, the following properties can be summarized. It is recommended that users independently verify these properties for their specific applications.
| Property | Value | Source |
| CAS Number | 363136-59-8 | [2] |
| Molecular Formula | C₉H₁₁BrOS | [2] |
| Molecular Weight | 247.15 g/mol | Calculated |
| Appearance | Not specified (likely a solid or oil) | [2] |
| Purity | ≥95% (as offered by suppliers) | [2] |
| Storage | Sealed refrigeration | [2] |
| SMILES Code | O=S@@(C1=CC=C(Br)C=C1)C(C)C | [1] |
Synthetic Pathways and Methodologies
The synthesis of this compound can be approached through several established methods for the preparation of chiral sulfoxides. A common and effective strategy involves the asymmetric oxidation of the corresponding sulfide, 1-bromo-4-(isopropylsulfanyl)benzene.
Hypothetical Synthesis of the Sulfide Precursor
A plausible route to the sulfide precursor involves the nucleophilic substitution of a suitable aryl halide with an appropriate thiol.
Caption: Proposed synthetic workflow for the sulfide precursor.
Asymmetric Oxidation to the Chiral Sulfoxide
The enantioselective oxidation of the prochiral sulfide to the chiral sulfoxide is the key step. This can be achieved using various catalytic systems.
Experimental Protocol: Asymmetric Oxidation
-
Dissolution: Dissolve 1-bromo-4-(isopropylsulfanyl)benzene (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.
-
Catalyst Addition: Add a chiral catalyst system. A common choice is a titanium-based catalyst, such as Ti(O-i-Pr)₄, in the presence of a chiral ligand like diethyl tartrate (DET).
-
Oxidant Addition: Cool the reaction mixture to a low temperature (e.g., -20 °C) and slowly add a stoichiometric amount of an oxidant, such as cumene hydroperoxide.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: The crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched this compound.
Caption: Workflow for the asymmetric synthesis of the target compound.
Applications in Drug Discovery and Development
While specific applications of this compound are not documented in publicly available literature, its structural motifs suggest a range of potential uses as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).
A Versatile Scaffold for Chemical Diversification
The molecule possesses two key functional handles for further chemical modification:
-
The Bromine Atom: The aryl bromide is a versatile functional group that can participate in a wide array of cross-coupling reactions, such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a diverse range of substituents at this position, enabling the exploration of structure-activity relationships (SAR).
-
The Sulfoxide Group: The sulfoxide can be further oxidized to the corresponding sulfone or reduced back to the sulfide. This modulation of the oxidation state of the sulfur atom can significantly impact the physicochemical properties of the molecule, such as its polarity, solubility, and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.
Potential Therapeutic Areas
Aryl sulfoxides and their derivatives have been investigated for a wide range of therapeutic applications. By analogy to structurally related compounds, derivatives of this compound could be explored for their potential as:
-
Anticancer Agents: The core scaffold can be elaborated to generate novel compounds with potential cytotoxic activity against various cancer cell lines.
-
Neuroprotective Agents: The antioxidant properties of some aryl alkyl sulfides suggest that derivatives could be investigated for the treatment of neurodegenerative diseases.
-
Antimicrobial Agents: The incorporation of the bromo- and sulfinyl- functionalities may lead to the discovery of new antimicrobial compounds.
Caption: Potential derivatization and application pathways.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended by the supplier.[2]
For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound (CAS 363136-59-8) is a promising chiral building block for medicinal chemistry and drug discovery. Although specific data on this compound are scarce, its structural features—a chiral sulfoxide and a reactive aryl bromide—make it a highly attractive starting material for the synthesis of diverse and complex molecules. This technical guide has provided a comprehensive, albeit partially extrapolated, overview of its properties, synthesis, and potential applications. It is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into the utility of this and related chiral sulfoxides in the development of novel therapeutic agents.
References
An In-depth Technical Guide to the Solubility of 1-Bromo-4-(isopropylsulfinyl)benzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of chemical process development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This guide provides a detailed examination of the solubility characteristics of 1-Bromo-4-(isopropylsulfinyl)benzene, a compound of interest in organic synthesis. Lacking extensive published solubility data, this document establishes a predictive framework based on the molecule's physicochemical properties and the principles of "like dissolves like." Furthermore, it presents a robust, step-by-step experimental protocol for the accurate determination of its solubility in various organic solvents, empowering researchers to generate reliable data for process optimization and drug development workflows.
Introduction: The Critical Role of Solubility
This compound is an organosulfur compound featuring a benzene ring substituted with both a bromine atom and an isopropylsulfinyl group. The sulfoxide functional group is notably polar and capable of acting as a hydrogen bond acceptor, making it a chiral center when the attached organic residues are dissimilar.[1] This structural complexity suggests a nuanced solubility profile that is critical for its effective use as a chemical intermediate.
Understanding and quantifying the solubility of this compound is paramount for several key applications in research and development:
-
Reaction Optimization: Ensuring the substrate is fully dissolved in the reaction solvent is crucial for achieving optimal reaction rates and yields.
-
Purification: Solubility differences are the basis for purification techniques like crystallization and chromatography.
-
Formulation: In pharmaceutical development, the solubility of an API or its precursors in various excipients and solvent systems dictates the feasibility of different dosage forms.
This guide provides both a theoretical prediction of solubility and a practical, self-validating methodology for its experimental determination.
Physicochemical Properties & Predicted Solubility Profile
The solubility of a solute in a solvent is governed by the intermolecular forces between them. The principle of "like dissolves like" serves as a fundamental guideline: polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[2][3][4]
The molecular structure of this compound contains distinct regions with different polarities:
-
Polar Region: The sulfinyl group (>S=O) is highly polar and a strong hydrogen bond acceptor.[1][5] This region will dominate interactions with polar solvents.
-
Nonpolar Region: The benzene ring and the isopropyl group are hydrophobic and will interact favorably with nonpolar solvents through van der Waals forces.[6]
-
Bromo Group: The bromine atom adds some polarity but primarily contributes to the molecule's overall size and London dispersion forces.
Given this structure, we can predict a qualitative solubility profile:
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents are highly polar and can effectively solvate the polar sulfoxide group. DMSO and DMF are considered powerful, universal organic solvents.[7] |
| Polar Protic | Methanol, Ethanol, Water | Moderate to Low | Alcohols like methanol and ethanol can act as hydrogen bond donors to the sulfoxide oxygen, promoting solubility.[7] However, the large nonpolar backbone will limit solubility, especially in water. |
| Intermediate Polarity | Acetone, Dichloromethane (DCM) | Moderate | These solvents offer a balance of polarity and nonpolar character, allowing for favorable interactions with both parts of the solute molecule. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Moderate | The nonpolar aromatic ring and alkyl group will interact well with these solvents. Toluene may show slightly better solubility than hexane due to potential π-π stacking with the benzene ring. |
Theoretical Framework: Hansen Solubility Parameters (HSP)
For a more quantitative prediction, the Hansen Solubility Parameters (HSP) framework can be employed.[8][9] HSP dissects the total cohesive energy of a substance into three components:
-
δD: Energy from dispersion forces.
-
δP: Energy from polar forces.
A solute is predicted to be soluble in a solvent when their respective Hansen parameters are similar.[12] The "distance" (Ra) between the HSP coordinates of the solute and solvent in this three-dimensional space can be calculated; a smaller distance implies higher solubility.[10] While the specific HSP values for this compound are not published, they can be estimated using group contribution methods available in specialized software, providing a powerful tool for solvent screening.[9]
Experimental Determination of Solubility
To obtain definitive quantitative data, an experimental approach is necessary. The isothermal equilibrium shake-flask method is a widely accepted and robust technique.[2] This method involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the isothermal equilibrium solubility determination protocol.
Caption: Figure 1. Isothermal Equilibrium Solubility Determination Workflow.
Detailed Step-by-Step Protocol
This protocol is designed to be a self-validating system, ensuring that true equilibrium solubility is measured.
Objective: To determine the solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected organic solvent (HPLC grade)
-
Scintillation vials or sealed test tubes
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis Spectrophotometer.
Procedure:
-
Preparation of Standard Solutions:
-
Causality: A standard curve is essential for accurate quantification.
-
Accurately weigh a known mass of the compound and dissolve it in a known volume of the solvent to create a stock solution of known concentration.
-
Perform serial dilutions to prepare a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the solvent. "Excess" means that undissolved solid should be clearly visible after equilibration.
-
Causality: Adding excess solid ensures that the resulting solution is saturated.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 48 hours). A preliminary time-course experiment can determine the minimum time required to reach equilibrium.
-
Causality: Continuous agitation and a sufficient time frame are crucial to ensure the system reaches thermodynamic equilibrium.[2]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials.
-
Causality: This step is critical to prevent undissolved solid particles from being carried over into the sample for analysis, which would falsely inflate the solubility measurement.
-
-
Sampling and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette.
-
For enhanced purity, pass the aliquot through a syringe filter appropriate for the organic solvent (e.g., PTFE).
-
Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Causality: Dilution is necessary because the saturated solution will likely be too concentrated for direct analysis by HPLC or UV-Vis.
-
-
Quantitative Analysis:
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-UV).
-
Record the peak area or absorbance for each standard and the sample.
-
-
Calculation:
-
Plot the analytical response (peak area or absorbance) of the standard solutions against their known concentrations to generate a calibration curve.
-
Use the equation of the line from the linear regression of the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor. This final value is the solubility of the compound in the chosen solvent at the specified temperature.
-
Conclusion
While published data for the solubility of this compound is scarce, a reliable predictive framework can be established based on its distinct structural motifs. The molecule's combination of a large nonpolar backbone and a highly polar sulfoxide group suggests high solubility in polar aprotic solvents like DMSO and moderate solubility in solvents of intermediate polarity. For precise, actionable data essential for process development and research, the detailed isothermal equilibrium protocol provided in this guide offers a robust and scientifically sound methodology. Adherence to these principles and procedures will enable researchers to confidently generate the critical solubility data needed to advance their scientific and developmental objectives.
References
- 1. Sulfoxide - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.ws [chem.ws]
- 4. Khan Academy [khanacademy.org]
- 5. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent | Britannica [britannica.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 10. grokipedia.com [grokipedia.com]
- 11. paint.org [paint.org]
- 12. Hansen solubility parameters to predict drug & container interactions [westpharma.com]
An In-depth Technical Guide to 1-Bromo-4-(isopropylsulfinyl)benzene: Molecular Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-4-(isopropylsulfinyl)benzene, a chiral organosulfur compound with significant potential in synthetic chemistry and drug development. While specific experimental data for this molecule is not extensively documented in public literature, this guide synthesizes established principles of organic chemistry and spectroscopy to present a detailed analysis of its molecular structure, a plausible synthetic route, and its prospective applications. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and materials science, offering both foundational knowledge and expert insights into the utility of this functionalized aromatic compound.
Introduction: The Significance of Chiral Sulfoxides and Aryl Halides
This compound, with the chemical formula C₉H₁₁BrOS, occupies a unique chemical space at the intersection of two highly functionalized classes of organic molecules: chiral sulfoxides and aryl halides.[1] The sulfoxide group introduces a stereogenic center at the sulfur atom, making the molecule chiral and opening avenues for asymmetric synthesis and stereospecific interactions with biological targets.[2] Enantiopure sulfoxides are valuable as chiral auxiliaries and have demonstrated a range of biological activities.[1]
Simultaneously, the presence of a bromine atom on the phenyl ring provides a versatile handle for a multitude of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This dual functionality makes this compound a promising building block for the synthesis of complex, multifunctional molecules with potential applications in pharmaceuticals and advanced materials.[3] This guide will delve into the core characteristics of this molecule, offering a scientifically grounded projection of its properties and utility.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a benzene ring substituted at the 1 and 4 positions with a bromine atom and an isopropylsulfinyl group, respectively. The sulfinyl group (S=O) is inherently chiral, meaning this compound exists as a pair of enantiomers, (R)- and (S)-1-Bromo-4-(isopropylsulfinyl)benzene.[4]
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis for Prediction |
| CAS Number | 363136-59-8 | [1] |
| Molecular Formula | C₉H₁₁BrOS | [1] |
| Molecular Weight | 247.15 g/mol | Calculation from formula |
| Appearance | Likely a solid at room temperature | General property of similar aryl sulfoxides |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF); Insoluble in water | Based on the nonpolar aromatic ring and alkyl groups |
| Chirality | Yes, due to the sulfoxide group | [2] |
Spectroscopic Signature (Predicted)
The structural features of this compound suggest a distinct spectroscopic signature.
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic and isopropyl protons. The aromatic region would likely display two doublets, characteristic of a 1,4-disubstituted benzene ring. The isopropyl group would present as a multiplet (likely a septet) for the methine proton and two diastereotopic doublets for the methyl protons due to the adjacent chiral sulfoxide.
2.2.2. ¹³C NMR Spectroscopy
The carbon NMR would reveal distinct signals for the aromatic carbons, with the carbon attached to the bromine and the carbon attached to the sulfinyl group having characteristic chemical shifts. The isopropyl group would show two signals, one for the methine carbon and one for the two equivalent methyl carbons.
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum would be dominated by a strong absorption band characteristic of the S=O stretch, typically found in the range of 1030-1070 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be prominent.
2.2.4. Mass Spectrometry
The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (M and M+2 peaks in an approximate 1:1 ratio).[3] Fragmentation would likely involve the loss of the isopropyl group and the sulfinyl moiety.
Synthesis and Methodologies
The synthesis of enantiopure this compound would most logically proceed via the asymmetric oxidation of the corresponding sulfide, 1-Bromo-4-(isopropylsulfanyl)benzene. This approach allows for the controlled introduction of the chiral sulfoxide center.[5]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on well-established methods for the synthesis of chiral sulfoxides.[5][6]
Step 1: Synthesis of 1-Bromo-4-(isopropylsulfanyl)benzene
-
Thiol Formation: To a solution of 1-bromo-4-thiocyanatobenzene in a suitable solvent (e.g., methanol), add a reducing agent such as sodium borohydride portion-wise at 0 °C. The reaction is stirred until the complete consumption of the starting material, as monitored by TLC.
-
Alkylation: The resulting thiolate is not isolated. A base (e.g., potassium carbonate) is added, followed by the dropwise addition of 2-bromopropane. The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete.
-
Work-up and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure 1-bromo-4-(isopropylsulfanyl)benzene.
Step 2: Asymmetric Oxidation to this compound
This step is crucial for establishing the chirality of the final product. A modified Sharpless asymmetric oxidation is a plausible method.
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, a solution of titanium(IV) isopropoxide in dichloromethane is prepared. To this, a chiral ligand such as diethyl tartrate is added, and the mixture is stirred to form the chiral catalyst complex.
-
Oxidation: The sulfide, 1-bromo-4-(isopropylsulfanyl)benzene, is dissolved in dichloromethane and added to the catalyst solution. The mixture is cooled to a low temperature (e.g., -20 °C). An oxidizing agent, such as cumene hydroperoxide, is then added dropwise.
-
Reaction Monitoring and Quenching: The reaction is carefully monitored by TLC for the formation of the sulfoxide and to minimize over-oxidation to the sulfone. Upon completion, the reaction is quenched by the addition of water.
-
Purification: The mixture is filtered to remove titanium dioxide, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated. The enantiomeric excess of the crude product can be determined by chiral HPLC. Further purification by column chromatography or recrystallization can yield the enantiomerically enriched this compound.
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the reactivity of its two key functional groups.
Reactivity Profile
Caption: Reactivity profile of this compound.
Potential Applications in Medicinal Chemistry
The unique structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents.
-
Scaffold for Bioactive Molecules: The aryl bromide can be used as an anchor point to introduce various pharmacophores through cross-coupling reactions. This allows for the rapid generation of a library of diverse compounds for biological screening.
-
Chiral Recognition: The chiral sulfoxide can engage in stereospecific interactions with biological targets such as enzymes and receptors. This is particularly important in drug design, where one enantiomer of a drug is often significantly more active or has a better safety profile than the other.
-
Modulation of Physicochemical Properties: The sulfoxide group is a hydrogen bond acceptor and can improve the solubility and pharmacokinetic properties of a drug candidate.
Aryl sulfoxides have been investigated as inhibitors for various enzymes, and the introduction of a bromine atom provides a route to further functionalization to enhance potency and selectivity.[7]
Conclusion
This compound is a molecule of significant synthetic potential, combining the versatility of an aryl halide with the stereochemical richness of a chiral sulfoxide. While detailed experimental characterization is not widely published, this guide has provided a robust, scientifically-grounded framework for understanding its molecular structure, predicting its spectroscopic properties, and outlining a viable synthetic strategy. Its dual reactivity makes it a valuable building block for the construction of complex molecular architectures, particularly in the realm of drug discovery and development. Further research into the specific properties and reactions of this compound is warranted and is likely to uncover novel applications in various fields of chemistry.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. 363136-59-8|(R)-1-Bromo-4-(isopropylsulfinyl)benzene|BLD Pharm [bldpharm.com]
- 5. Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides - Wordpress [reagents.acsgcipr.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust Suzuki-Miyaura Coupling Protocol for the Synthesis of Biaryl Compounds from 1-Bromo-4-(isopropylsulfinyl)benzene
Abstract
This application note provides a detailed, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-Bromo-4-(isopropylsulfinyl)benzene with various arylboronic acids. The sulfinyl moiety presents unique challenges, including the potential for catalyst deactivation. This guide explains the rationale behind the selection of specific catalysts, ligands, and reaction conditions designed to overcome these challenges, ensuring a high-yielding and reproducible synthesis of the corresponding biaryl sulfoxides. The protocol is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who require a reliable method for constructing complex molecular architectures.
Introduction: The Challenge and Opportunity of Sulfinyl-Containing Substrates
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted biphenyl structures, which are prevalent in pharmaceuticals and advanced materials.[1][2][3] The reaction's broad functional group tolerance and relatively mild conditions have made it a favored method in both academic and industrial laboratories.[1][4]
However, the presence of certain functional groups can complicate the reaction. Sulfur-containing compounds, specifically those with sulfinyl (sulfoxide) groups, pose a significant challenge due to the potential for the sulfur atom to coordinate with the palladium catalyst.[5][6] The lone pair of electrons on the sulfur can act as a poison, binding to the palladium center and forming stable, off-cycle complexes that inhibit or completely halt the catalytic cycle.[7]
Despite this, the development of advanced catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, has opened the door to successful couplings of these challenging substrates.[7][8] This protocol leverages such a system to provide a robust and efficient method for the Suzuki coupling of this compound.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][9] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, this compound), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[1][10]
-
Transmetalation: The organic group from the organoboron species (the arylboronic acid) is transferred to the Pd(II) complex, displacing the halide. This step requires activation by a base, which forms a more nucleophilic boronate species.[11][12][13]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][10]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Protocol
This protocol is optimized for the coupling of this compound with a generic arylboronic acid.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound (1.0 equiv) | >98% | Commercial | Starting material. |
| Arylboronic Acid (1.2-1.5 equiv) | >97% | Commercial | Coupling partner. Excess ensures complete consumption of bromide. |
| Palladium(II) Acetate (Pd(OAc)₂) (1-3 mol%) | Catalyst grade | Commercial | Palladium precursor. |
| SPhos (2-6 mol%) | Ligand grade | Commercial | Bulky, electron-rich phosphine ligand. |
| Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv) | Anhydrous, >98% | Commercial | Base. Ensure it is finely powdered and dry. |
| 1,4-Dioxane | Anhydrous | Commercial | Reaction solvent. Should be degassed prior to use. |
| Deionized Water | N/A | In-house | Co-solvent. Should be degassed prior to use. |
| Argon or Nitrogen Gas | High purity | Gas supplier | For maintaining an inert atmosphere. |
| Schlenk flask or reaction vial with septum | N/A | Glassware supplier | Reaction vessel. |
| Magnetic stir bar | N/A | Lab supplies | For agitation. |
| Standard laboratory glassware | N/A | Glassware supplier | For workup and purification. |
| Ethyl acetate, Brine, Anhydrous MgSO₄ or Na₂SO₄ | Reagent grade | Commercial | For workup. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | For column chromatography. |
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the Suzuki coupling protocol.
Detailed Step-by-Step Procedure
-
Preparation: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%), and SPhos (0.04 equiv, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon or nitrogen through the solvents for at least 30 minutes. Add the degassed solvent mixture to the reaction flask via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl sulfoxide product.
Rationale for Protocol Design
-
Catalyst System (Pd(OAc)₂/SPhos): The combination of a simple palladium precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos is highly effective for challenging substrates.[7][8] The bulky nature of the SPhos ligand promotes the reductive elimination step and helps to prevent catalyst deactivation by the sulfinyl group.
-
Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in promoting the formation of the active boronate species without causing degradation of sensitive functional groups.[7] Stronger bases like KOtBu have also been shown to be effective, particularly for sterically hindered substrates.[14]
-
Solvent System (Dioxane/Water): The use of a polar aprotic solvent like 1,4-dioxane helps to solubilize the organic reagents, while the addition of water is crucial for dissolving the inorganic base and facilitating the transmetalation step.[9][15]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can lead to the formation of inactive palladium oxides and promote undesirable side reactions like the homocoupling of the boronic acid.[16] Therefore, maintaining an inert atmosphere is critical for achieving high yields.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Catalyst poisoning by sulfur. 2. Inactive catalyst or reagents. 3. Insufficiently inert atmosphere. | 1. Increase catalyst and ligand loading (e.g., up to 5 mol% Pd). Try a different ligand like XPhos. 2. Use fresh, high-purity reagents and anhydrous, degassed solvents. 3. Ensure proper degassing and inert atmosphere techniques. |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species at the start of the reaction. | Ensure thorough degassing of solvents and reaction mixture. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure complete reduction of the Pd(II) precatalyst.[16] |
| Debromination of Starting Material | Presence of water or other protic sources leading to protodebromination. | Ensure reagents are dry, particularly the base and solvent. |
| Difficulty in Purification | Co-elution with byproducts (e.g., homocoupled boronic acid or phosphine oxide). | Optimize chromatography conditions. If the product is basic or acidic, an acid/base wash during workup may help remove certain impurities. |
Conclusion
The Suzuki-Miyaura coupling of this compound can be successfully achieved in high yields by employing a carefully selected palladium catalyst system and optimized reaction conditions. This protocol, utilizing a Pd(OAc)₂/SPhos catalyst with K₃PO₄ as the base in a dioxane/water system, provides a reliable and reproducible method for the synthesis of valuable biaryl sulfoxide compounds. By understanding the underlying mechanism and potential pitfalls, researchers can effectively apply and troubleshoot this powerful synthetic transformation.
References
- 1. byjus.com [byjus.com]
- 2. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Bromo-4-(isopropylsulfinyl)benzene
Introduction: A Versatile Building Block with Unique Challenges
1-Bromo-4-(isopropylsulfinyl)benzene is a valuable synthetic intermediate for researchers in drug discovery and materials science. The presence of a bromine atom provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1] However, the isopropylsulfinyl group introduces a unique set of electronic and coordinating properties that distinguish this substrate from simple aryl halides. This guide provides an in-depth analysis of these properties and offers detailed, field-proven protocols for its successful use in Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
The primary challenge in utilizing substrates containing sulfur moieties is the potential for catalyst inhibition or poisoning.[2] The lone pair of electrons on sulfur can coordinate strongly to the palladium center, forming stable, off-cycle complexes that impede the catalytic cycle.[2][3] This guide will explain the causality behind experimental choices designed to mitigate these effects and achieve high-yielding transformations.
The Duality of the Sulfinyl Group: Electronic Activation vs. Catalyst Coordination
A nuanced understanding of the isopropylsulfinyl group is critical for successful protocol design. It exerts two opposing effects on the palladium-catalyzed cross-coupling process.
-
Electronic Activation : The sulfinyl group is moderately electron-withdrawing. This property decreases the electron density of the aromatic ring and, consequently, the C-Br bond. This electronic pull facilitates the rate-determining oxidative addition step, where the Pd(0) catalyst inserts into the C-Br bond.[4] This is in stark contrast to the analogous thioether, which is electron-donating and can slow this initial step.[2]
-
Catalyst Coordination/Inhibition : The sulfoxide moiety possesses lone electron pairs on both the sulfur and oxygen atoms, making it a potential bidentate or monodentate ligand for the palladium center.[3] This coordination can sequester the active catalyst, preventing it from participating in the desired catalytic cycle. Overcoming this inhibition is the central challenge. The solution lies in the strategic selection of ancillary ligands that are sterically bulky and highly electron-donating, which can outcompete the substrate's sulfinyl group for coordination to the palladium and promote the desired catalytic turnover.[5][6]
Caption: Dual role of the sulfinyl group in palladium catalysis.
Synthesis of Starting Material: this compound
The target compound is best prepared via a two-step sequence starting from commercially available 4-bromothiophenol. This involves the synthesis of the thioether precursor followed by its selective oxidation.
Caption: Synthetic workflow for the target substrate.
Protocol 1: Synthesis of 1-Bromo-4-(isopropylsulfanyl)benzene (Precursor)
This protocol is adapted from standard procedures for the synthesis of aryl alkyl sulfides.[7]
-
Reaction Setup : To a solution of 4-bromothiophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Reagent Addition : Stir the mixture at room temperature for 30 minutes. Add 2-bromopropane (1.1 eq) dropwise to the reaction mixture.
-
Reaction : Heat the reaction to 60-70 °C and monitor by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup : Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether (3x).
-
Purification : Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the title compound.
Protocol 2: Selective Oxidation to this compound
Careful control of stoichiometry is crucial to prevent over-oxidation to the corresponding sulfone.[7]
-
Reaction Setup : Dissolve 1-bromo-4-(isopropylsulfanyl)benzene (1.0 eq) in dichloromethane (CH₂Cl₂) and cool the solution to 0 °C in an ice bath.
-
Oxidant Addition : Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.0-1.1 equivalents) in CH₂Cl₂ dropwise over 30 minutes. The exact equivalence should be based on the purity of the m-CPBA.
-
Reaction : Stir the mixture at 0 °C, monitoring closely by TLC. The reaction is typically complete within 1-3 hours.
-
Workup : Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with CH₂Cl₂ (2x).
-
Purification : Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over anhydrous Na₂SO₄. After filtration and concentration, the crude sulfoxide can be purified by column chromatography or recrystallization.
Application Protocols for Palladium-Catalyzed Cross-Coupling Reactions
The following protocols are designed as robust starting points. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific coupling partners. The choice of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) is a recurring theme and is critical for success.[2]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming biaryl compounds or vinyl-substituted arenes from an aryl halide and an organoboron reagent.[8][9]
Key Considerations:
-
Ligand Choice: Bulky biarylphosphine ligands like SPhos are highly effective. They create a sterically hindered palladium center that favors reductive elimination and discourages sulfoxide coordination.[2]
-
Base: A moderately strong base like K₃PO₄ or K₂CO₃ is typically sufficient. Stronger bases like alkoxides are generally not required and may cause side reactions.[10]
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is standard to dissolve both the organic and inorganic reagents.
Caption: General catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 3: Suzuki-Miyaura Coupling
-
Reaction Setup : To a flame-dried Schlenk tube, add this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).
-
Inert Atmosphere : Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Reagent Addition : Add the base (e.g., K₃PO₄, 2-3 eq). Add degassed solvent (e.g., Toluene/H₂O 10:1) via syringe.
-
Reaction : Heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup and Purification : Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
| Entry | Boronic Acid Partner | Product Structure | Expected Yield (%) |
| 1 | Phenylboronic acid | 4-(Isopropylsulfinyl)-1,1'-biphenyl | 75-90% |
| 2 | 4-Methoxyphenylboronic acid | 4'-Methoxy-4-(isopropylsulfinyl)-1,1'-biphenyl | 70-85% |
| 3 | Thiophene-2-boronic acid | 2-(4-(Isopropylsulfinyl)phenyl)thiophene | 65-80% |
| 4 | Vinylboronic acid pinacol ester | 1-(Isopropylsulfinyl)-4-vinylbenzene | 60-75% |
Mizoroki-Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, a foundational transformation in organic synthesis.[11][12][13]
Key Considerations:
-
Catalyst System: A phosphine-free system (Jeffery conditions) or one with bulky, electron-rich ligands can be effective. For this substrate, a ligand-based system is recommended to ensure catalyst stability.[5]
-
Base: An amine base like triethylamine (Et₃N) or a weaker inorganic base such as K₂CO₃ is commonly used to neutralize the HBr generated during the reaction.[11]
-
Solvent: Polar aprotic solvents like DMF or NMP are often used to facilitate the reaction, especially with less reactive aryl bromides.[5]
Caption: General catalytic cycle for the Mizoroki-Heck reaction.
Protocol 4: Mizoroki-Heck Reaction
-
Reaction Setup : To a dry, oven-baked round-bottom flask, add this compound (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., tri(o-tolyl)phosphine, 4 mol%).
-
Inert Atmosphere : Seal the flask and purge with an inert gas (nitrogen or argon).
-
Reagent Addition : Under positive inert gas pressure, add anhydrous DMF, followed by the alkene (e.g., n-butyl acrylate, 1.2 eq) and triethylamine (1.5 eq).
-
Reaction : Immerse the flask in a preheated oil bath at 100-120 °C and stir vigorously for 8-24 hours.
-
Workup and Purification : Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.[5]
| Entry | Alkene Partner | Product Structure | Expected Yield (%) |
| 1 | Styrene | (E)-1-(Isopropylsulfinyl)-4-styrylbenzene | 70-85% |
| 2 | n-Butyl acrylate | (E)-Butyl 3-(4-(isopropylsulfinyl)phenyl)acrylate | 65-80% |
| 3 | 1-Octene | (E)-1-(Dec-1-en-1-yl)-4-(isopropylsulfinyl)benzene | 55-70% |
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira coupling is a highly reliable method for linking terminal alkynes with aryl halides, typically using a dual palladium and copper catalytic system.[14][15]
Key Considerations:
-
Copper Co-catalyst: While classic Sonogashira protocols use a copper(I) salt (e.g., CuI), the sulfinyl group might interact with copper. A "copper-free" Sonogashira protocol is a prudent alternative to consider if standard conditions give low yields.[16][17]
-
Base: A liquid amine base like triethylamine or diisopropylethylamine (DIPEA) often serves as both the base and, in some cases, the solvent.[18]
-
Atmosphere: Rigorous exclusion of oxygen is critical to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).[17]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Catalyst Selection in Reactions with 1-Bromo-4-(isopropylsulfinyl)benzene
Introduction: Navigating the Catalytic Landscape of Aryl Sulfoxides
1-Bromo-4-(isopropylsulfinyl)benzene stands as a valuable synthetic intermediate, bridging the gap between readily available starting materials and complex, high-value molecules in pharmaceutical and materials science discovery. Its structure, featuring a reactive carbon-bromine bond and a coordinating isopropylsulfinyl group, presents a unique set of challenges and opportunities in catalyst selection for cross-coupling reactions. The sulfur atom's lone pair of electrons can interact with and potentially deactivate common palladium catalysts, a phenomenon known as catalyst poisoning.[1][2][3]
This guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting and optimizing catalytic systems for key transformations of this compound. We will delve into the causality behind experimental choices, offering field-proven insights to mitigate catalyst inhibition and achieve high-yield, selective transformations. The protocols described herein are built upon established principles for analogous sulfur-containing aryl halides, providing a robust starting point for reaction development.[4]
Core Challenge: Catalyst Inhibition by the Sulfinyl Moiety
The primary obstacle in palladium-catalyzed reactions with substrates like this compound is the potential for the sulfinyl group to coordinate with the palladium center.[3][4] This interaction can form stable, off-cycle palladium-sulfur complexes, effectively sequestering the active catalyst from the reaction cycle and leading to low conversion rates.[4]
The key to successful catalysis lies in the strategic selection of ligands that can:
-
Sterically Shield the Metal Center: Bulky ligands can physically block the sulfinyl group from accessing and binding to the palladium atom.
-
Promote Rapid Reductive Elimination: Electron-rich ligands accelerate the final, product-forming step of the catalytic cycle, minimizing the lifetime of palladium intermediates that are susceptible to poisoning.
Modern biaryl phosphine ligands, such as those developed by Buchwald and others, are particularly adept at overcoming these challenges.[5]
Section 1: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and broad functional group tolerance.[6][7] When applied to this compound, the judicious choice of ligand is paramount to prevent catalyst deactivation and achieve high yields of the desired biaryl product.
Catalyst System Selection Rationale
For this substrate, catalyst systems employing bulky, electron-rich monophosphine ligands are highly recommended. These ligands create a sterically hindered environment around the palladium center, which discourages coordination of the sulfinyl group while promoting the high catalytic turnover needed for efficient coupling.[4][5]
| Catalyst Component | Recommended Choice | Rationale & Key Considerations |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Common, reliable Pd(0) or Pd(II) sources. Pd(II) is reduced in situ to the active Pd(0) catalyst.[8] |
| Ligand | SPhos, XPhos, RuPhos | SPhos: Excellent general ligand for Suzuki couplings.[5] XPhos: Its steric bulk is highly effective in preventing catalyst poisoning by sulfur.[4][5] RuPhos: Often effective for challenging substrates. |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are required to activate the boronic acid for transmetalation.[6][9] |
| Solvent | Toluene, 1,4-Dioxane, THF/H₂O | Aprotic solvents are generally preferred. A small amount of water is often necessary to facilitate the transmetalation step.[9] |
Model Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol outlines a general procedure for the coupling of this compound with phenylboronic acid.
Reaction Setup:
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and a stir bar.
-
Add the selected palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 equiv).
-
Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add degassed solvent (e.g., Toluene/H₂O 10:1, 0.1 M concentration relative to the aryl bromide) via syringe.[9]
-
Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).
Workup Procedure:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle.[7][8][9]
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of a wide array of aryl amines.[10][11] Similar to Suzuki coupling, success with this compound hinges on the use of sterically demanding ligands to prevent catalyst inhibition.
Catalyst System Selection Rationale
The catalyst system for amination must be robust enough to handle both the sulfur-containing substrate and the amine coupling partner. The choice of base is also critical, as it must be strong enough to deprotonate the amine without causing unwanted side reactions.
| Catalyst Component | Recommended Choice | Rationale & Key Considerations |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Standard and effective precatalysts for C-N coupling.[11][12] |
| Ligand | XPhos, RuPhos | XPhos: A highly general and effective ligand for coupling a wide range of amines with aryl bromides.[5] RuPhos: Particularly effective for coupling primary alkylamines and anilines. |
| Base | NaOtBu, K₃PO₄, LHMDS | A strong, non-nucleophilic base is required. NaOtBu is common, but K₃PO₄ can be used for more sensitive substrates.[11] |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, aprotic solvents are essential for this reaction. |
Model Protocol: Buchwald-Hartwig Amination with Morpholine
This protocol describes a general method for the amination of this compound with a secondary amine, morpholine.
Reaction Setup:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube equipped with a stir bar.[11]
-
Add this compound (1.0 equiv).
-
Seal the tube, remove from the glovebox, and add anhydrous solvent (e.g., Toluene, 0.2 M) followed by the amine (e.g., Morpholine, 1.2 equiv) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C.
-
Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.
Workup Procedure:
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the desired N-aryl amine product.
Visualizing the Catalytic Workflow
Caption: General workflow for Buchwald-Hartwig amination.
Section 3: Heck Coupling Reactions
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, a valuable transformation for extending carbon frameworks.[13][14][15] For this compound, catalyst choice must again account for potential sulfur inhibition, while also controlling the regioselectivity of the alkene addition.
Catalyst System Selection Rationale
While traditional Pd/PPh₃ systems can be effective, they may require higher catalyst loadings or temperatures. The use of bulky phosphine ligands or N-Heterocyclic Carbene (NHC) ligands can improve efficiency and allow for milder reaction conditions.
| Catalyst Component | Recommended Choice | Rationale & Key Considerations |
| Palladium Precursor | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a versatile and common choice.[13] |
| Ligand | P(o-tolyl)₃, P(tBu)₃, IPr (NHC ligand) | Bulky phosphines can accelerate the reaction. NHC ligands are highly robust and resistant to poisoning. |
| Base | Et₃N, K₂CO₃, Cs₂CO₃ | An inorganic or organic base is required to regenerate the Pd(0) catalyst in the final step.[13] |
| Solvent | DMF, DMAc, Toluene | Polar aprotic solvents are commonly used to facilitate the reaction.[13] |
Model Protocol: Heck Coupling with n-Butyl Acrylate
This protocol provides a starting point for the coupling of this compound with an activated alkene.
Reaction Setup:
-
Charge a Schlenk tube with this compound (1.0 equiv), palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., P(o-tolyl)₃, 4 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous, degassed solvent (e.g., DMF, 0.2 M), followed by the alkene (e.g., n-butyl acrylate, 1.5 equiv).
-
Heat the mixture with stirring to 100-120 °C.
-
Monitor the reaction by TLC or GC-MS until completion (typically 12-36 hours).
Workup Procedure:
-
Cool the reaction to room temperature and dilute with water and diethyl ether.
-
Separate the layers and extract the aqueous phase with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Heck Catalytic Cycle
Caption: Key steps of the Heck reaction catalytic cycle.[13][15]
Conclusion and Future Outlook
The successful application of palladium-catalyzed cross-coupling reactions to this compound is achievable through the rational selection of modern, sterically demanding, and electron-rich ligands. By understanding the fundamental challenge of catalyst inhibition by the sulfinyl group, researchers can proactively design robust reaction conditions. The protocols and catalyst systems outlined in this guide serve as a validated starting point for synthesis, enabling the efficient construction of complex molecules for a wide range of applications in science and industry. Further developments in ligand design and high-throughput experimentation will continue to expand the catalytic toolbox for challenging substrates like aryl sulfoxides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
The Strategic Application of 1-Bromo-4-(isopropylsulfinyl)benzene in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of unique structural motifs is paramount to accessing novel chemical space and developing next-generation therapeutics. Among the versatile building blocks available to medicinal chemists, 1-Bromo-4-(isopropylsulfinyl)benzene emerges as a compound of significant interest. Its bifunctional nature, featuring a synthetically tractable bromo-handle for carbon-carbon and carbon-heteroatom bond formation, combined with a chiral sulfoxide group—a proven pharmacophore—positions it as a valuable intermediate for creating diverse and potent drug candidates.
This technical guide provides an in-depth exploration of this compound, detailing its synthesis, physicochemical properties, and, most importantly, its strategic application in the synthesis of complex molecules with potential therapeutic value. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this unique reagent in their synthetic endeavors.
Physicochemical Properties and Handling
A foundational understanding of a reagent's properties is critical for its effective and safe use in experimental design.
| Property | Value | Reference(s) |
| CAS Number | 363136-59-8 | [1][2] |
| Molecular Formula | C₉H₁₁BrOS | [1] |
| Molecular Weight | 247.15 g/mol | [1] |
| Appearance | Not specified (likely a solid) | [1] |
| Purity | Typically >95% | [1] |
| Storage | Sealed refrigeration | [1] |
| Application | Medicinal Chemistry Intermediate | [1][2] |
Safety and Handling: As with all bromo-aromatic and sulfoxide-containing compounds, this compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. While specific toxicity data for this compound is not widely available, it is prudent to treat it as a potential irritant and harmful if swallowed or in contact with skin.[3]
The Synthetic Pathway: From Thioether to Chiral Sulfoxide
The most logical and prevalent synthetic route to this compound involves a two-step process starting from commercially available 4-bromothiophenol. The initial step establishes the thioether linkage, which is followed by a crucial asymmetric oxidation to introduce the chiral sulfoxide center.
Diagram of the Synthetic Workflow
Caption: General two-step synthesis of chiral this compound.
Protocol 1: Synthesis of 1-Bromo-4-(isopropylsulfanyl)benzene
This protocol is adapted from standard procedures for the synthesis of aryl alkyl sulfides.[1]
-
To a solution of 4-bromothiophenol (1.0 eq) in N,N-Dimethylformamide (DMF), add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate.
-
Add 2-bromopropane (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Bromo-4-(isopropylsulfanyl)benzene.
Protocol 2: Asymmetric Oxidation to (S)-1-Bromo-4-(isopropylsulfinyl)benzene
The introduction of chirality at the sulfur atom is the most critical step, imparting significant value to the building block. Chiral sulfoxides are key components in many pharmaceuticals, including the blockbuster drug esomeprazole (Nexium).[4][5] The Kagan-modified Sharpless epoxidation conditions are a reliable method for achieving high enantioselectivity.[6][7]
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve titanium(IV) isopropoxide (Ti(O-i-Pr)₄) (0.1 eq) and (+)-Diethyl L-tartrate ((+)-DET) (0.2 eq) in anhydrous dichloromethane (DCM).
-
Stir the solution at room temperature for 30 minutes to allow for complex formation.
-
Add 1-Bromo-4-(isopropylsulfanyl)benzene (1.0 eq) to the catalyst solution.
-
Cool the mixture to -20 °C.
-
Slowly add cumene hydroperoxide (CHP, ~80% in cumene, 1.1 eq) dropwise, maintaining the internal temperature below -15 °C.
-
Stir the reaction at -20 °C and monitor its progress by TLC or HPLC. The reaction time may vary (typically several hours).
-
Upon completion, quench the reaction by adding water dropwise at low temperature.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture through a pad of Celite® to remove titanium salts, washing with DCM.
-
Wash the combined organic filtrate with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the enantiomerically enriched (S)-1-Bromo-4-(isopropylsulfinyl)benzene. Enantiomeric excess (ee) should be determined by chiral HPLC.
Core Applications in Medicinal Chemistry: A Bifunctional Linchpin
The synthetic utility of this compound lies in its ability to participate in sequential or orthogonal reactions. The bromo group serves as a handle for palladium-catalyzed cross-coupling reactions, while the sulfoxide can act as a chiral auxiliary, a key pharmacophore, or be further oxidized to a sulfone.
Diagram of Key Cross-Coupling Applications
Caption: Major cross-coupling pathways for derivatization.
Application Focus 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl scaffolds, which are prevalent in kinase inhibitors and other classes of drugs.[8] While the presence of a sulfur-containing group can sometimes interfere with palladium catalysis, appropriate ligand selection can overcome this challenge.[9]
-
To a flame-dried Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable palladium catalyst system (e.g., Pd(OAc)₂, 2-5 mol% and a ligand like SPhos, 4-10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent (e.g., toluene or 1,4-dioxane) and a degassed aqueous solution of a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography to yield the target biaryl sulfoxide.
Application Focus 2: Buchwald-Hartwig Amination
The formation of an aniline or related aryl amine linkage is another cornerstone of medicinal chemistry. The Buchwald-Hartwig amination provides a general and high-yielding route to these structures.[3] The amination of aryl sulfoxides has been successfully demonstrated, providing access to molecules with a diaryl amine motif, another common feature in kinase inhibitors.[10][11]
-
In an oven-dried resealable Schlenk tube, combine this compound (1.0 eq), the amine coupling partner (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos or a Josiphos-type ligand, 2-4 mol%).
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add a degassed anhydrous solvent, such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 90-120 °C. Monitor the reaction's progress.
-
After completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired aryl amine sulfoxide.
The Pharmacological Relevance: Building Blocks for Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer.[12] Consequently, kinase inhibitors represent a major class of modern therapeutics. Many of these inhibitors feature heterocyclic cores linked to substituted aryl rings. This compound is an ideal starting point for synthesizing analogs of these drugs. The chiral sulfoxide moiety can impart favorable physicochemical properties, such as improved solubility and metabolic stability, and can form key hydrogen bond interactions within the kinase active site.
For instance, Glycogen Synthase Kinase 3β (GSK-3β) inhibitors are being investigated for Alzheimer's disease, and novel chiral sulfoxide derivatives have shown promising in vivo efficacy.[6][7] Similarly, chiral sulfoxides have been successfully incorporated into inhibitors of p38α mitogen-activated protein kinase (MAPK), demonstrating high potency.[13] The synthetic routes described above allow for the rapid generation of a library of analogs where the "bromo" position is diversified with various aromatic and heteroaromatic groups, enabling a thorough structure-activity relationship (SAR) study.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic building block that offers a confluence of desirable features for medicinal chemistry. The presence of a versatile bromo group for cross-coupling reactions and a chiral sulfoxide—a group with established pharmacological relevance—provides a powerful platform for the synthesis of novel and complex molecular architectures. The detailed protocols provided in this guide serve as a robust starting point for researchers to unlock the potential of this reagent in their drug discovery programs, paving the way for the development of innovative therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, CasNo.363136-59-8 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Enantioselective synthesis of the novel chiral sulfoxide derivative as a glycogen synthase kinase 3beta inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.rug.nl [research.rug.nl]
- 11. jconsortium.com [jconsortium.com]
- 12. Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 1-Bromo-4-(isopropylsulfinyl)benzene
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 1-Bromo-4-(isopropylsulfinyl)benzene as a versatile building block for the construction of novel heterocyclic scaffolds. The unique electronic properties conferred by the bromo and isopropylsulfinyl moieties render this reagent amenable to a variety of powerful cross-coupling and cyclization strategies. Detailed, field-proven protocols for the synthesis of benzothiazoles and other nitrogen- and sulfur-containing heterocycles are presented. This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic repertoire and explore new chemical space.
Introduction: The Strategic Advantage of this compound
This compound is a bifunctional reagent that offers significant advantages in modern synthetic organic chemistry. The presence of a bromine atom provides a handle for well-established palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile introduction of diverse carbon and nitrogen substituents.[1][2] Concurrently, the isopropylsulfinyl group can act as a directing group or participate directly in cyclization reactions, ultimately leading to the formation of complex heterocyclic systems.[3] The sulfoxide moiety can also be further oxidized to the corresponding sulfone, which can significantly alter the electronic and steric properties of the molecule and its potential for hydrogen bonding.[4]
This guide will delve into specific applications of this reagent, providing not only step-by-step protocols but also the underlying scientific rationale to empower researchers to adapt and innovate upon these methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below for reference.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 363136-59-8 |
| Molecular Formula | C₉H₁₁BrOS |
| Molecular Weight | 247.15 g/mol |
| Appearance | Not specified (likely a solid) |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, Toluene) |
Synthesis of this compound
While not the primary focus of this guide, a reliable synthesis of the title compound is crucial. A plausible synthetic route involves the oxidation of the corresponding sulfide, 1-bromo-4-(isopropylsulfanyl)benzene. The sulfide can be prepared from 4-bromothiophenol and 2-bromopropane.
Protocol 3.1: Synthesis of 1-Bromo-4-(isopropylsulfanyl)benzene
Materials:
-
4-Bromothiophenol
-
2-Bromopropane
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-bromothiophenol (1.0 equiv) in acetone, add potassium carbonate (1.5 equiv).
-
Add 2-bromopropane (1.1 equiv) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure 1-bromo-4-(isopropylsulfanyl)benzene.
Protocol 3.2: Oxidation to this compound
Materials:
-
1-Bromo-4-(isopropylsulfanyl)benzene
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-bromo-4-(isopropylsulfanyl)benzene (1.0 equiv) in dichloromethane at 0 °C.
-
Slowly add a solution of m-CPBA (1.0-1.1 equiv) in DCM to the reaction mixture.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, quench the reaction with a saturated solution of NaHCO₃.
-
Separate the organic layer and wash it with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Application in Heterocycle Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom of this compound serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions. These reactions are foundational for building molecular complexity before subsequent cyclization steps.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the aryl bromide and an organoboron reagent.[5] This is a powerful method for introducing aryl, heteroaryl, or vinyl substituents.
Diagram 4.1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 4.1.1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Potassium carbonate (2.0 equiv)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene, ethanol, and water in a suitable ratio (e.g., 4:1:1).
-
Add Pd(PPh₃)₄ (3 mol%) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 4.1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-(Isopropylsulfinyl)-1,1'-biphenyl | ~90%[6] |
| 2 | 4-Methoxyphenylboronic acid | 4'-Methoxy-4-(isopropylsulfinyl)-1,1'-biphenyl | ~85% |
| 3 | 2-Thienylboronic acid | 2-(4-(Isopropylsulfinyl)phenyl)thiophene | ~80% |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine.[2][7] This reaction is instrumental in synthesizing precursors for nitrogen-containing heterocycles.
Diagram 4.2: Buchwald-Hartwig Amination Workflow
Caption: Workflow for Buchwald-Hartwig Amination.
Protocol 4.2.1: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the amine (1.2 equiv) followed by anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Benzothiazoles via Intramolecular Cyclization
A key application of sulfoxide-containing building blocks is their participation in intramolecular cyclization reactions to form heterocycles.[8][9] The synthesis of benzothiazoles, an important scaffold in medicinal chemistry, can be achieved from precursors derived from this compound.[10][11][12]
Synthetic Strategy
The general strategy involves an initial Buchwald-Hartwig amination to introduce a 2-aminothiophenol moiety, followed by an intramolecular cyclization. The sulfoxide group can play a crucial role in facilitating the cyclization.
Diagram 5.1: Benzothiazole Synthesis Strategy
Caption: General strategy for benzothiazole synthesis.
Protocol 5.1.1: Synthesis of N-(4-(isopropylsulfinyl)phenyl)-2-aminothiophenol
Follow the general procedure for Buchwald-Hartwig amination (Protocol 4.2.1) using 2-aminothiophenol as the amine coupling partner.
Protocol 5.1.2: Intramolecular Cyclization to form a Benzothiazole Derivative
The reaction of thiols with benzothiazole sulfoxides can produce sulfenic acids which can undergo fast intramolecular cyclization.[13][14]
Materials:
-
N-(4-(isopropylsulfinyl)phenyl)-2-aminothiophenol
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Toluene
Procedure:
-
Dissolve N-(4-(isopropylsulfinyl)phenyl)-2-aminothiophenol (1.0 equiv) in toluene.
-
Add a catalytic amount of p-TsOH.
-
Heat the reaction mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired benzothiazole derivative.
Conclusion and Future Directions
This compound has been demonstrated to be a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. The protocols detailed herein provide a solid foundation for researchers to explore its utility further. Future work could focus on expanding the scope of heterocycles accessible from this reagent, including the synthesis of other medicinally relevant scaffolds such as benzimidazoles and quinolines. The development of enantioselective transformations utilizing the chiral sulfoxide center also presents an exciting avenue for future research.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Benzothiazole synthesis [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 13. Benzothiazole-Derived Sulfones and Sulfoxides as Reactive Templates for Biothiols and Sulfane Sulfurs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Synthesis of Chiral Sulfoxides by A Cyclic Oxidation-Reduction Multi-Enzymatic Cascade Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sonogashira Coupling of 1-Bromo-4-(isopropylsulfinyl)benzene
Introduction: The Strategic Importance of the Sonogashira Coupling in Complex Molecule Synthesis
The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4][5] First reported in 1975 by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara, this palladium and copper co-catalyzed transformation has become indispensable for the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2][5][6] The reaction's utility is underscored by its typically mild conditions and tolerance for a wide variety of functional groups.[1][7][8]
This guide provides a detailed examination of the reaction conditions for the Sonogashira coupling of a specific and functionally rich substrate: 1-Bromo-4-(isopropylsulfinyl)benzene. The presence of the isopropylsulfinyl group introduces a unique challenge due to the potential for the sulfur atom to interact with the palladium catalyst. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanistic nuances and a robust, field-proven protocol to successfully execute this transformation.
Mechanistic Considerations: A Tale of Two Catalytic Cycles
The Sonogashira coupling reaction elegantly proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3] A thorough understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions.
The Palladium Cycle: The primary catalytic cycle begins with the active Pd(0) species.
-
Oxidative Addition: The aryl bromide, this compound, undergoes oxidative addition to the Pd(0) catalyst, forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[1]
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination to yield the desired coupled product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[9]
The Copper Cycle: The role of the copper(I) co-catalyst is to facilitate the activation of the terminal alkyne.
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: In the presence of a base, the acidic proton of the alkyne is removed, leading to the formation of a copper(I) acetylide intermediate.[2][10] This species is then ready to participate in the transmetalation step of the palladium cycle.
It is noteworthy that copper-free Sonogashira protocols have been developed to mitigate the primary side reaction, the Glaser homocoupling of the terminal alkyne, which is promoted by the copper catalyst.[3][7][11]
Visualizing the Catalytic Cycle
To further elucidate the reaction mechanism, the following diagram illustrates the key steps in the Sonogashira coupling.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Optimized Reaction Protocol for this compound
This protocol is designed to provide a robust starting point for the Sonogashira coupling of this compound with a generic terminal alkyne. Researchers should note that optimization of specific parameters may be necessary for different alkyne coupling partners.
Materials and Reagents
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) Iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Ethyl Acetate (EtOAc)
-
Silica Gel for column chromatography
Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Syringes and needles for reagent transfer
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Column chromatography setup
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Solvent and Base Addition: Add anhydrous toluene (10 mL) followed by freshly distilled triethylamine (2.0 mmol, 2.0 equiv.) to the flask via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture at room temperature while stirring.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. For less reactive aryl bromides or sterically hindered substrates, gentle heating (50-70 °C) may be required.[1][9] Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.
-
Wash the filtrate sequentially with saturated aqueous ammonium chloride (2 x 15 mL), saturated aqueous sodium bicarbonate (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Key Reaction Parameters and Considerations
The success of the Sonogashira coupling is highly dependent on the careful selection and control of several key parameters.
| Parameter | Recommended Conditions | Rationale and Expert Insights |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%) | PdCl₂(PPh₃)₂ is often more stable and easier to handle than the air-sensitive Pd(PPh₃)₄.[2] For aryl bromides, slightly higher catalyst loadings may be beneficial. The choice of phosphine ligands can significantly influence reactivity, with electron-rich and bulky ligands often enhancing the rate of oxidative addition.[2][12] |
| Copper Co-catalyst | CuI (5-10 mol%) | Crucial for the formation of the copper acetylide intermediate.[1][5] Using fresh, high-purity CuI is essential to avoid issues with catalyst deactivation.[11] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equiv.) | The base neutralizes the HBr formed during the reaction and facilitates the deprotonation of the alkyne.[10] Amine bases can also serve as the solvent in some cases.[1] The purity of the amine base is critical; it should be anhydrous and free of oxidation products.[11] |
| Solvent | THF, Toluene, DMF, or Amines | The solvent must be able to dissolve all reactants.[11] Aprotic solvents are generally preferred.[13] While DMF is a common choice, it has been reported to slow down some Sonogashira reactions.[11][13] Toluene is a good starting point for aryl bromide couplings. |
| Temperature | Room Temperature to 80 °C | While couplings with aryl iodides often proceed at room temperature, aryl bromides are less reactive and typically require heating.[1] The optimal temperature will depend on the specific substrates. |
| Atmosphere | Inert (Argon or Nitrogen) | The Pd(0) catalyst is sensitive to oxygen, which can lead to its decomposition into inactive palladium black.[11] It is crucial to degas the solvent and maintain an inert atmosphere throughout the reaction.[11][14] |
Troubleshooting and Special Considerations for the Sulfinyl Substrate
The isopropylsulfinyl group on the aryl bromide introduces a potential complication. The lone pair of electrons on the sulfur atom can coordinate to the palladium center, potentially inhibiting the catalytic cycle.
-
Catalyst Inhibition: If the reaction is sluggish or stalls, an increase in the palladium catalyst loading or the use of a ligand that is less susceptible to displacement by the sulfinyl group may be beneficial.
-
Ligand Choice: The use of bulky phosphine ligands can sometimes mitigate catalyst inhibition by sterically disfavoring the coordination of the sulfinyl group.
-
Copper-Free Conditions: If homocoupling of the alkyne (Glaser coupling) is a significant side reaction, switching to a copper-free protocol is a viable strategy.[3][7][15] In such cases, a higher loading of the palladium catalyst and a different base, such as tetrabutylammonium acetate (TBAA), may be required.[1]
Conclusion
The Sonogashira coupling of this compound offers a powerful route to novel sulfur-containing alkynes, which are valuable building blocks in medicinal chemistry and materials science. By carefully controlling the reaction parameters and being mindful of the potential challenges posed by the sulfinyl group, researchers can successfully employ this versatile cross-coupling reaction. The protocol and insights provided herein serve as a comprehensive guide for the successful execution and optimization of this important transformation.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. books.lucp.net [books.lucp.net]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
Application Notes and Protocols for the Heck Reaction of 1-Bromo-4-(isopropylsulfinyl)benzene with Alkenes
Introduction: Navigating the Heck Reaction with Aryl Sulfoxide Substrates
The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1] This powerful transformation is instrumental in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2] The reactivity of the aryl halide is a critical parameter, with electron-withdrawing substituents generally accelerating the rate-determining oxidative addition step to the Pd(0) catalyst.[3]
This guide provides a detailed examination of the Heck reaction utilizing 1-Bromo-4-(isopropylsulfinyl)benzene , a substrate of interest due to the unique electronic properties and potential biological relevance of the aryl sulfoxide moiety. The isopropylsulfinyl group presents a distinct electronic profile, acting as an electron-withdrawing group through resonance and induction, which is expected to facilitate the reaction.
However, the presence of a sulfur atom, particularly a sulfoxide, introduces a layer of complexity. Sulfur-containing compounds are known to have the potential to coordinate with and inhibit or "poison" palladium catalysts, thereby impeding the catalytic cycle.[4] The oxygen atom of the sulfoxide group could also interact with the palladium center. This document will address these challenges, presenting field-proven insights and detailed protocols to enable researchers to successfully employ this compound in Heck coupling reactions.
Scientific Principles and Mechanistic Considerations
The generally accepted mechanism for the Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a specific substrate like this compound.
The Catalytic Cycle
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step. The electron-withdrawing nature of the isopropylsulfinyl group is anticipated to make the aryl bromide more electrophilic, thus promoting this step.[3]
-
Alkene Coordination and Migratory Insertion: The resulting Pd(II) complex coordinates with the alkene. This is followed by a syn-migratory insertion of the alkene into the aryl-palladium bond.
-
β-Hydride Elimination: A proton on the carbon adjacent to the newly formed C-C bond is eliminated, also in a syn fashion, to form the substituted alkene product and a palladium-hydride species. This step typically proceeds to give the more thermodynamically stable trans (E) isomer.[5]
-
Reductive Elimination & Catalyst Regeneration: The palladium-hydride complex, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a stoichiometric amount of protonated base and halide salt.[6]
Causality Behind Experimental Choices for Aryl Sulfoxide Substrates
-
Catalyst and Ligand Selection: The potential for the sulfoxide group to coordinate with palladium necessitates a robust catalyst system. While standard ligands like triphenylphosphine (PPh₃) can be effective, bulky, electron-rich phosphine ligands such as tri(o-tolyl)phosphine (P(o-tolyl)₃) or Buchwald-type ligands (e.g., XPhos) are often superior.[2] These ligands promote the reductive elimination step and can stabilize the palladium center, preventing the formation of inactive palladium black and mitigating catalyst deactivation by the sulfur moiety. N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for cross-coupling reactions involving challenging substrates.[7]
-
Choice of Base and Solvent: A base is required to neutralize the hydrobromic acid (HBr) generated in the reaction.[2] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective, as are organic bases such as triethylamine (Et₃N). The choice can influence reaction rates and the occurrence of side reactions. Polar aprotic solvents like DMF, NMP, or dioxane are typically employed as they effectively dissolve the reactants and stabilize the charged intermediates in the catalytic cycle.[2]
Experimental Protocols
The following protocols are designed as a starting point for the Heck reaction of this compound with representative alkenes: an activated alkene (n-butyl acrylate) and a styrenic alkene (styrene).
Protocol 1: Heck Reaction with n-Butyl Acrylate
This protocol is adapted from established methodologies for electron-deficient aryl bromides.[3]
Materials:
-
This compound (1.0 equiv.)
-
n-Butyl acrylate (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv., 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 equiv., 4 mol%)
-
Triethylamine (Et₃N, 1.5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Oven-dried round-bottom flask with condenser and magnetic stir bar
-
Inert gas (Nitrogen or Argon) supply
Procedure:
-
Reaction Setup: To the dry round-bottom flask, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF via syringe to dissolve the solids. Follow this with the syringe addition of n-butyl acrylate and then triethylamine.[2]
-
Reaction: Immerse the flask in a pre-heated oil bath set to 100-120 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 8-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate or diethyl ether.
-
Wash the organic layer sequentially with water and then brine to remove DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.
Protocol 2: Heck Reaction with Styrene
This protocol utilizes a different base and is also based on general procedures for aryl bromides.[8]
Materials:
-
This compound (1.0 equiv.)
-
Styrene (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv., 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 equiv., 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) with magnetic stir bar
-
Inert gas (Nitrogen or Argon) supply
Procedure:
-
Reaction Setup: To the reaction vessel, add this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (DMF or NMP) followed by styrene.
-
Reaction: Heat the reaction mixture to 100-140 °C with vigorous stirring. Note that NMP may be a more favorable solvent in some systems.[8]
-
Monitoring, Workup, and Purification: Follow steps 5-7 as described in Protocol 1.
Data Summary and Optimization Parameters
For successful implementation, key reaction parameters should be optimized. The following table provides a summary of typical conditions and variables to consider.
| Parameter | Recommended Condition | Notes & Rationale |
| Aryl Halide | This compound | The substrate of interest. The sulfoxide is electron-withdrawing, aiding oxidative addition. |
| Alkene | Styrene, Acrylates, etc. (1.1-1.5 equiv.) | Electron-deficient alkenes are generally more reactive. An excess is used to ensure full consumption of the aryl bromide.[2] |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (0.5-2.5 mol%) | Pd(OAc)₂ is a common, air-stable precursor that is reduced in situ.[2] |
| Ligand | PPh₃, P(o-tolyl)₃, XPhos, etc. (2-10 mol%) | Bulky, electron-rich ligands can improve yields and catalyst stability, especially with potentially coordinating substrates.[2] |
| Base | Et₃N, K₂CO₃, Cs₂CO₃ (1.2-2.0 equiv.) | Neutralizes the HBr formed during the reaction. The choice of base can be critical to prevent side reactions.[1] |
| Solvent | DMF, NMP, Dioxane, Toluene | Polar aprotic solvents are generally preferred to dissolve reagents and stabilize catalytic species.[8] |
| Temperature | 80 - 140 °C | Higher temperatures are often required for less reactive aryl bromides.[7] |
| Reaction Time | 4 - 24 hours | Progress should be monitored by TLC or GC-MS for completion.[2] |
Troubleshooting and Expert Insights
-
Low Conversion: If the reaction stalls, consider increasing the temperature, extending the reaction time, or switching to a more robust ligand system (e.g., a Buchwald-type ligand or an N-heterocyclic carbene). The choice of solvent can also be critical; NMP can sometimes outperform DMF.[8]
-
Formation of Byproducts: Homocoupling of the aryl bromide (Glaser coupling) can sometimes be observed. This can often be minimized by optimizing the reaction temperature and catalyst loading.
-
Catalyst Deactivation: If catalyst poisoning is suspected (e.g., formation of palladium black), employing bulky, electron-rich phosphine ligands is highly recommended to stabilize the active Pd(0) species.[4]
-
Sulfoxide Reactivity: While the sulfoxide is generally a spectator group in this C-Br activation context, it is worth noting that under different conditions (e.g., with different catalysts or reactants), C-S bond activation can occur.[9] However, for the Heck reaction of an aryl bromide, the C-Br bond is significantly more reactive towards Pd(0) oxidative addition.
Conclusion
The Heck reaction of this compound offers a viable pathway for the synthesis of novel substituted alkenes bearing the versatile sulfoxide moiety. While the presence of sulfur requires careful consideration of the catalyst system to mitigate potential inhibition, the use of modern, robust ligands can lead to high yields and selectivity. The protocols and insights provided herein serve as a comprehensive guide for researchers to successfully navigate the complexities of this transformation and unlock its potential in drug discovery and materials science.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Ligand Selection for Palladium Catalysis with Sulfur-Containing Aryl Bromides
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, are indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] However, the presence of sulfur-containing functional groups in aryl halide substrates presents a significant challenge. Sulfur compounds are notorious for their ability to poison palladium catalysts, leading to decreased catalytic activity, lower yields, and inconsistent reaction outcomes.[6][7][8][9]
This guide provides a comprehensive overview of the challenges associated with palladium-catalyzed cross-coupling reactions of sulfur-containing aryl bromides and offers detailed strategies for ligand selection to overcome these obstacles. We will delve into the mechanism of sulfur poisoning, discuss the attributes of effective ligands, and provide practical protocols for ligand screening and reaction optimization.
The Challenge: Understanding Sulfur Poisoning of Palladium Catalysts
Sulfur-containing compounds, such as thiophenes, thioethers, and thiols, can severely inhibit or completely deactivate palladium catalysts.[10] This deactivation, often referred to as catalyst poisoning, occurs through the strong coordination of sulfur to the palladium center.[8] The lone pair of electrons on the sulfur atom readily binds to the electron-deficient palladium, forming a stable palladium-sulfur bond.[7] This interaction can have several detrimental effects on the catalytic cycle:
-
Blocking Active Sites: The sulfur atom can occupy one or more coordination sites on the palladium, preventing the binding of the aryl halide or the coupling partner, thus inhibiting the crucial oxidative addition and transmetalation steps.[8]
-
Altering Electronic Properties: The strong coordination of sulfur can alter the electronic properties of the palladium center, making it less reactive in the catalytic cycle.
-
Formation of Inactive Palladium Sulfides: In some cases, the interaction can lead to the formation of highly stable and catalytically inactive palladium sulfides.
The propensity for sulfur poisoning necessitates the careful selection of ligands that can both stabilize the palladium catalyst and promote the desired cross-coupling reaction in the presence of sulfur-containing substrates.
Visualizing Catalyst Poisoning
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. dcl-inc.com [dcl-inc.com]
- 7. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of 1-Bromo-4-(isopropylsulfinyl)benzene Reaction Products
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 1-Bromo-4-(isopropylsulfinyl)benzene. As a chiral sulfoxide, this compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The successful isolation of this target molecule from its common reaction impurities—the starting sulfide and the over-oxidized sulfone—is critical for ensuring the integrity of subsequent synthetic steps. This guide details two primary purification methodologies: flash column chromatography and recrystallization, explaining the fundamental principles behind each technique and providing step-by-step protocols. Advanced considerations for chiral separation are also discussed.
Introduction: The Purification Challenge
The synthesis of this compound typically involves the controlled oxidation of its corresponding sulfide, 1-Bromo-4-(isopropylsulfanyl)benzene.[4] This reaction, while effective, rarely proceeds with 100% selectivity. Consequently, the crude reaction mixture is often a ternary blend of:
-
Starting Material: Unreacted 1-Bromo-4-(isopropylsulfanyl)benzene (Sulfide).
-
Target Product: this compound (Sulfoxide).[5]
-
Over-oxidation Byproduct: 1-Bromo-4-(isopropylsulfonyl)benzene (Sulfone).
The structural similarity of these compounds presents a purification challenge. However, their distinct polarities, arising from the different oxidation states of the sulfur atom, provide a robust physical basis for separation. The sulfoxide is significantly more polar than the sulfide, and the sulfone is the most polar of the three. This guide leverages these differences to achieve high purity.
Physicochemical Properties of Reaction Components
Understanding the properties of the target compound and its related impurities is the cornerstone of developing an effective purification strategy.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Polarity |
| Sulfide (1-Bromo-4-(isopropylsulfanyl)benzene) | Br-C₆H₄-S-CH(CH₃)₂ | C₉H₁₁BrS | 231.15 | Low |
| Sulfoxide (Target) (this compound) | Br-C₆H₄-S(O)-CH(CH₃)₂ | C₉H₁₁BrOS | 247.15 | Medium |
| Sulfone (1-Bromo-4-(isopropylsulfonyl)benzene) | Br-C₆H₄-S(O)₂-CH(CH₃)₂ | C₉H₁₁BrO₂S | 263.15 | High |
Purification Strategy 1: Flash Column Chromatography
Flash column chromatography is the most common and versatile method for separating the sulfide, sulfoxide, and sulfone mixture. The technique relies on the differential partitioning of the components between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system). Due to its higher polarity, the target sulfoxide adsorbs more strongly to the silica gel than the sulfide but less strongly than the sulfone, allowing for their sequential elution.[6][7]
Workflow for Chromatographic Purification
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CAS 586-61-8: 1-Bromo-4-isopropylbenzene | CymitQuimica [cymitquimica.com]
- 3. 1-Bromo-4-isopropylbenzene, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Sulfoxide - Wikipedia [en.wikipedia.org]
- 5. This compound, CasNo.363136-59-8 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 6. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid | MDPI [mdpi.com]
- 7. A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 1-Bromo-4-(isopropylsulfinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for troubleshooting Suzuki-Miyaura coupling reactions involving 1-Bromo-4-(isopropylsulfinyl)benzene. This guide is designed to provide in-depth, practical solutions to common challenges encountered when working with this and similar sulfur-containing substrates. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you navigate the complexities of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the sulfinyl group on my aryl bromide problematic for Suzuki coupling?
A1: The primary challenge arises from the sulfur atom in the isopropylsulfinyl group. Sulfur-containing compounds are well-known for their ability to poison palladium catalysts.[1] The sulfur atom can strongly adsorb to the palladium surface, blocking active sites required for the catalytic cycle to proceed.[1] This interaction can lead to the formation of inactive palladium sulfide complexes, effectively reducing the concentration of the active catalyst and leading to low or no product formation.[1]
Q2: My reaction is stalling, with significant starting material remaining. What's the likely cause?
A2: A stalling reaction is a classic symptom of progressive catalyst deactivation.[1] While initially active, the palladium catalyst is gradually poisoned by the sulfinyl group over the course of the reaction. This leads to a decrease in the reaction rate until it eventually stops. Another possibility is that the base is not strong enough or is poorly soluble in the reaction medium, preventing the efficient formation of the reactive boronate species.[2]
Q3: I'm observing significant debromination of my starting material. What causes this side reaction?
A3: Debromination is a common side reaction in Suzuki couplings where the bromine atom is replaced by a hydrogen atom.[3] This can occur after the initial oxidative addition step. Instead of transmetalation, the resulting palladium complex may react with a hydride source in the reaction mixture, which can sometimes be the solvent (like an alcohol) or an amine base, followed by reductive elimination to yield the debrominated product.[3]
Q4: Besides debromination, what other side reactions should I be aware of?
A4: Another common side reaction is the homocoupling of the boronic acid partner.[3] This is often promoted by the presence of oxygen in the reaction mixture, which can re-oxidize the active Pd(0) catalyst to Pd(II), leading to the undesired coupling of two boronic acid molecules.[3] It is crucial to ensure your reaction is thoroughly degassed to minimize this.
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving specific issues you may encounter during the Suzuki coupling of this compound.
Problem 1: Low to No Conversion of Starting Material
This is the most common issue, directly pointing to a problem with the catalytic system's efficacy.
Root Cause Analysis:
-
Catalyst Poisoning: As discussed, the sulfinyl group is a likely culprit. The lone pair of electrons on the sulfur atom can coordinate strongly to the palladium center, leading to deactivation.[4][5]
-
Inefficient Oxidative Addition: While aryl bromides are generally reactive, a bulky or electron-rich ligand might be necessary to facilitate the initial oxidative addition step, especially if the catalyst is partially inhibited.[6]
-
Poor Transmetalation: The choice of base is critical for activating the boronic acid to form the boronate anion, which is necessary for transmetalation.[2] An inappropriate or poorly soluble base can stall the reaction at this stage.[2]
Solutions & Mitigation Strategies:
-
Ligand Selection is Key: The choice of phosphine ligand is critical to stabilize the palladium catalyst and resist poisoning.
-
Use Electron-Rich, Bulky Ligands: Buchwald ligands such as SPhos or XPhos are often effective in these situations. Their bulk can help protect the palladium center from deactivation, while their electron-rich nature promotes the oxidative addition step.[6][7] Bidentate ligands like dppf can also be advantageous as they form more stable complexes with the palladium.[7]
-
Consider N-Heterocyclic Carbenes (NHCs): NHC ligands can form very stable palladium complexes and have shown success in couplings involving challenging substrates, including those with sulfur-containing groups.[8][9]
-
-
Optimize the Base and Solvent System:
-
Base Strength and Solubility: For substrates with potentially sensitive functional groups, milder bases are often preferred.[2] Anhydrous, finely powdered potassium phosphate (K₃PO₄) is an excellent choice as it is effective but generally does not degrade sensitive groups.[2] Cesium carbonate (Cs₂CO₃) is another strong contender.[10]
-
Solvent Choice: Aprotic polar solvents like dioxane or THF, often with a small amount of water, are standard. The water helps to dissolve the inorganic base and facilitates the formation of the boronate.[3] Ensure vigorous stirring, especially in biphasic systems, to maximize interfacial contact.[6]
-
-
Increase Catalyst Loading: As a straightforward approach, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes compensate for partial deactivation and drive the reaction to completion.
Experimental Workflow: Troubleshooting Low Conversion
Caption: Systematic troubleshooting flowchart for low conversion.
Problem 2: Significant Formation of Side Products
The presence of debrominated starting material or boronic acid homocoupling products indicates that undesired reaction pathways are competing with the desired cross-coupling.
Root Cause Analysis:
-
Debromination: This side reaction is often exacerbated by certain bases or solvents and can become competitive if the transmetalation step is slow.[3]
-
Homocoupling: Primarily caused by the presence of oxygen, which can interfere with the catalytic cycle.[3] It can also be more prevalent if the transmetalation step is inefficient, allowing for alternative palladium(II) species to react.
Solutions & Mitigation Strategies:
-
Rigorous Degassing:
-
Procedure: Before adding the catalyst, thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent for at least 20-30 minutes. Alternatively, use several freeze-pump-thaw cycles for more sensitive reactions. This is the most effective way to prevent homocoupling.[6]
-
-
Boronic Acid Stoichiometry and Stability:
-
Equivalents: Use a slight excess of the boronic acid (typically 1.2-1.5 equivalents) to help drive the reaction towards the cross-coupled product.
-
Boronate Esters: If protodeboronation (hydrolysis of the boronic acid) is suspected, especially with harsher bases or prolonged reaction times, consider using a more stable boronate ester, such as a pinacol ester (Bpin).[2] These are generally less prone to premature degradation.[2]
-
-
Re-evaluate Base Choice:
-
While strong bases are needed, extremely harsh conditions can promote side reactions. If debromination is severe, switching from an alkoxide base to a carbonate or phosphate base may be beneficial.[2]
-
Recommended Reaction Conditions to Minimize Side Products
| Parameter | Recommended Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ (1-2 mol%) with SPhos (2-4 mol%) | Robust system for challenging substrates.[7] |
| Base | Anhydrous, powdered K₃PO₄ (2.0-3.0 equiv) | Effective and mild, minimizing side reactions with sensitive groups.[2] |
| Solvent | Anhydrous, degassed Dioxane/H₂O (10:1) | Good solubility for many substrates and promotes boronate formation.[3] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxygen-mediated homocoupling.[3] |
| Temperature | 80-100 °C | Provides sufficient thermal energy without promoting decomposition. |
Standardized Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point that can be optimized as needed.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.3 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, and K₃PO₄.
-
Add the palladium precatalyst (Pd₂(dba)₃) and the SPhos ligand.
-
Add anhydrous, degassed 1,4-dioxane followed by degassed water (e.g., 10:1 solvent-to-water ratio).
-
Ensure the flask is sealed and place it in a preheated oil bath at 90 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Suzuki Catalytic Cycle with Potential Off-Cycle Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating Side Reactions in Buchwald-Hartwig Amination of Sulfur-Containing Substrates
Welcome to our dedicated technical support center for troubleshooting the Buchwald-Hartwig amination of sulfur-containing substrates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges when working with this powerful C-N bond-forming reaction in the presence of sulfur functionalities. Here, we move beyond standard protocols to provide in-depth, field-proven insights into identifying and mitigating common side reactions, ensuring the success of your synthetic endeavors.
Introduction: The Challenge of Sulfur in Palladium Catalysis
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a broad substrate scope and functional group tolerance.[1][2] However, the presence of sulfur-containing functional groups in either the aryl halide or the amine coupling partner introduces a unique set of challenges. Sulfur atoms, with their lone pairs of electrons, can act as potent poisons for palladium catalysts, leading to decreased reaction efficiency and the formation of unwanted byproducts.[3] This guide will equip you with the knowledge to diagnose and overcome these specific hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries when performing Buchwald-Hartwig amination on sulfur-containing molecules.
Q1: Why is my reaction with a sulfur-containing substrate failing or giving low yields?
Low conversion or complete failure of the reaction is often attributable to catalyst poisoning by the sulfur atom.[3] Sulfur can coordinate strongly to the palladium center, inhibiting its catalytic activity. The extent of this poisoning depends on the nature of the sulfur functionality (e.g., thiols > thioethers > thiophenes). Additionally, for less reactive aryl chlorides, the oxidative addition step can be a bottleneck, leading to low conversion.[4]
Q2: I'm observing a significant amount of a byproduct that appears to be my starting aryl halide without the halogen. What is this and how can I prevent it?
This is a common side reaction known as hydrodehalogenation , where the aryl halide is reduced instead of aminated.[4][5] This can be exacerbated when the desired reductive elimination to form the C-N bond is slow, allowing for competing pathways. To minimize hydrodehalogenation, consider using bulky, electron-rich phosphine ligands that accelerate reductive elimination, ensuring your base and solvent are scrupulously anhydrous, and using a slight excess of the amine.[4]
Q3: I am trying to couple an aryl thioether with an amine, but I am seeing cleavage of the C-S bond. How can I favor C-N bond formation?
Cleavage of the C-S bond is a known competitive pathway in the Buchwald-Hartwig amination of aryl sulfides.[6] The choice of ligand and base is critical in directing the reaction towards the desired C-N coupling. N-heterocyclic carbene (NHC) ligands in combination with bases like potassium hexamethyldisilazide (KHMDS) have been shown to be effective in promoting the amination of aryl sulfides while minimizing C-S scission.[6]
Q4: Are there specific ligands that are generally recommended for sulfur-containing substrates?
While the optimal ligand is substrate-dependent, some general guidelines exist. For thiophene-based substrates, bulky biaryl phosphine ligands such as XPhos and SPhos have shown good performance.[7] For challenging couplings involving aryl chlorides, ligands from the Buchwald (e.g., RuPhos ) and Hartwig (e.g., Josiphos-type ) series are often effective.[4][8] Bidentate ligands like Xantphos can also be beneficial in certain cases.[2][7]
Q5: What is the best base to use for these reactions?
Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for many systems.[4] However, if your substrate is base-sensitive, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often in conjunction with a more active catalyst system and potentially higher temperatures.[4] The choice between an inorganic and a strong organic base can also influence the reaction outcome, with anionic bases being crucial in nonpolar solvents to facilitate deprotonation of the palladium-amine complex.[9][10]
Troubleshooting Guide: Diagnosing and Solving Specific Side Reactions
This section provides a more detailed, problem-oriented approach to tackling the challenges associated with sulfur-containing substrates in Buchwald-Hartwig amination.
Problem 1: Catalyst Deactivation/Poisoning
Symptoms:
-
Low or no conversion of starting materials.
-
Reaction stalls after initial turnover.
-
Formation of palladium black.
Causality: Sulfur-containing compounds can act as poisons to the palladium catalyst by strongly coordinating to the metal center, thereby blocking the active sites required for the catalytic cycle.[3] The strength of this interaction varies with the type of sulfur functionality. Thiols and thiolates are particularly potent poisons due to their strong binding to late transition metals.[11]
Visualizing Catalyst Poisoning:
Caption: Catalyst poisoning by sulfur substrates.
Solutions:
-
Increase Catalyst Loading: A straightforward, albeit less elegant, solution is to increase the catalyst loading from the typical 1-2 mol% to as high as 5 mol%.[4]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphines) or N-heterocyclic carbene (NHC) ligands. These ligands can sometimes sterically shield the palladium center or form more stable active complexes that are less susceptible to displacement by the sulfur-containing substrate.[6][7]
-
Use of Additives: In some cases, additives can mitigate catalyst poisoning. For C-S coupling reactions, which face similar challenges, substoichiometric amounts of zinc chloride have been shown to alleviate strong coordination from thiolates.[12]
-
Pre-catalyst Choice: Using well-defined pre-catalysts can lead to the cleaner formation of the active catalytic species compared to generating it in situ from sources like Pd(OAc)₂.[13]
Problem 2: Competitive C-S Bond Cleavage
Symptoms:
-
Formation of diarylamines where the original thioether group has been displaced.
-
Complex product mixtures.
Causality: In the case of aryl thioether substrates, the C-S bond can undergo oxidative addition to the palladium(0) center, competing with the desired C-X (where X is a halide) oxidative addition. This leads to unwanted C-S bond cleavage and the formation of byproducts.
Visualizing Competing Pathways:
Caption: Competing C-X vs. C-S oxidative addition.
Solutions:
-
Ligand and Base Optimization: The choice of ligand and base is paramount. A combination of a palladium-NHC catalyst and KHMDS has been reported to favor the amination of aryl sulfides.[6]
-
Reaction Conditions: Carefully screen reaction temperatures and times. Lower temperatures may favor the desired C-X oxidative addition, which often has a lower activation barrier than C-S bond cleavage.
Problem 3: Hydrodehalogenation of Sulfur-Containing Heterocycles
Symptoms:
-
Formation of the corresponding dehalogenated sulfur-containing heterocycle as a major byproduct.
-
Low yield of the desired aminated product.
Causality: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, particularly with less reactive aryl chlorides and electron-rich heterocycles.[4][5] It can arise from β-hydride elimination from the amine coupling partner or from reactions with trace amounts of water in the reaction mixture.
Solutions:
-
Ligand Selection: Utilize bulky, electron-rich ligands that promote rapid reductive elimination of the desired product, thus outcompeting the hydrodehalogenation pathway. Ligands from the Buchwald and Hartwig series are designed for this purpose.[4][8]
-
Strictly Anhydrous Conditions: Ensure all reagents, solvents, and the reaction atmosphere are rigorously dry. Use freshly distilled and degassed solvents.
-
Base Purity: Use a high-purity, anhydrous base. Some commercial sources of NaOtBu may contain impurities that can contribute to hydrodehalogenation.[4]
-
Amine Stoichiometry: Employing a slight excess of the amine (1.2-1.5 equivalents) can help to push the equilibrium towards the desired C-N coupling.[4]
Data Summary: Ligand and Base Selection for Sulfur-Containing Substrates
| Substrate Class | Recommended Ligands | Recommended Bases | Key Considerations |
| Thiophenes | XPhos, SPhos, Josiphos-type | NaOtBu, Cs₂CO₃ | Bulky ligands are often required to achieve good yields. |
| Aryl Thioethers | NHC ligands | KHMDS | Prone to C-S bond cleavage; specific ligand/base combinations are crucial. |
| Thiazoles | Josiphos-type, Buchwald biaryl phosphines | NaOtBu | Can be challenging due to strong catalyst coordination. |
| Sulfur-containing Amines | RuPhos, Xantphos | NaOtBu, K₃PO₄ | The sulfur moiety on the amine can also poison the catalyst. |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of a Bromothiophene with a Primary Amine
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bromothiophene (1.0 mmol), the primary amine (1.2 mmol), and the appropriate base (e.g., NaOtBu, 1.4 mmol).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (if not using a pre-catalyst).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate in vacuo and purify the residue by column chromatography on silica gel.
Conclusion
The Buchwald-Hartwig amination of sulfur-containing substrates, while challenging, is a highly valuable transformation. By understanding the underlying mechanistic principles of the common side reactions—catalyst poisoning, C-S bond cleavage, and hydrodehalogenation—and by making informed choices regarding ligands, bases, and reaction conditions, researchers can successfully navigate these complexities. This guide provides a framework for troubleshooting and optimizing these reactions, ultimately enabling the efficient synthesis of a wide range of sulfur-containing arylamines.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. Thioether-enabled palladium-catalyzed atroposelective C–H olefination for N–C and C–C axial chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Palladium-catalyzed amination of aryl sulfides with anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Temperature for Suzuki-Miyaura Coupling of 1-Bromo-4-(isopropylsulfinyl)benzene
Welcome to the technical support center for advanced cross-coupling methodologies. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with the Suzuki-Miyaura coupling of 1-Bromo-4-(isopropylsulfinyl)benzene. This substrate presents unique challenges due to the dual nature of the isopropylsulfinyl group. While its electron-withdrawing character can facilitate the initial oxidative addition step, the lone pair of electrons on the sulfur atom can also coordinate to and deactivate the palladium catalyst.[1] Therefore, precise temperature control is not just an optimization parameter but a critical factor for success. This document provides in-depth troubleshooting advice, frequently asked questions, and a systematic protocol for determining the optimal reaction temperature.
Frequently Asked Questions (FAQs)
Q1: Why is reaction temperature so critical for the coupling of this compound?
A1: Temperature is a pivotal parameter for this specific reaction due to three competing factors:
-
Reaction Kinetics: Like most chemical reactions, the rate of the Suzuki-Miyaura coupling increases with temperature.[2] An adequate temperature is necessary to overcome the activation energy, especially if catalyst-substrate interactions are weak.
-
Catalyst Stability and Activity: The palladium catalyst's activity and stability are highly temperature-dependent. Excessively high temperatures can lead to the formation of inactive palladium black, effectively halting the reaction.[3][4] The choice of ligand is crucial for stabilizing the active Pd(0) species at elevated temperatures.[1]
-
Substrate and Product Stability: The isopropylsulfinyl moiety and other functional groups on the coupling partners may be thermally labile. High temperatures can cause degradation of the starting material or the desired product. Specifically, aryl sulfoxides can be susceptible to oxidation to the corresponding sulfone at elevated temperatures, introducing impurities.[5][6][7]
Q2: What is a good starting temperature for this reaction, and what is the typical range to explore?
A2: A judicious starting point for the Suzuki-Miyaura reaction is approximately 80 °C.[8][9] A typical optimization range for aryl bromides is between 60 °C and 120 °C.[3] Given the potential for catalyst deactivation by the sulfur atom, starting at a moderate temperature and incrementally increasing it is a prudent strategy.[3][10]
Q3: What are the primary risks of setting the reaction temperature too high?
A3: Exceeding the optimal temperature can lead to several undesirable outcomes:
-
Catalyst Decomposition: The most common issue is the precipitation of palladium black, which signifies the agglomeration of the Pd(0) catalyst into an inactive state.[3][4]
-
Side Reactions: Higher temperatures can accelerate side reactions such as hydrodehalogenation (loss of bromine), protodeboronation of the boronic acid partner, and homocoupling.[11]
-
Substrate/Product Degradation: As mentioned, the sulfoxide group may be oxidized or the entire molecule may degrade, leading to a complex mixture and reduced yield of the desired product.
Q4: My reaction is sluggish or shows no conversion. Is the temperature too low?
A4: Low or no conversion is a classic symptom of insufficient thermal energy.[3][11] If you have started at a lower temperature (e.g., 60-80 °C) and see minimal product formation after a reasonable time (monitored by TLC, GC-MS, or LC-MS), a stepwise increase in temperature by 10-20 °C is the logical next step.[3] However, before increasing the temperature, ensure that other critical parameters are correct, such as the use of an appropriate catalyst/ligand system (e.g., palladacycles with bulky, electron-rich phosphine ligands like SPhos or XPhos), an effective base, and rigorously degassed solvents.[1][11]
Systematic Protocol for Temperature Optimization
This protocol provides a structured approach to identifying the optimal reaction temperature for the Suzuki-Miyaura coupling of this compound. The experiment is designed to be run in parallel to ensure that all other variables are held constant.
Objective: To determine the reaction temperature that provides the highest yield of the desired coupled product while minimizing side products and degradation.
Materials:
-
This compound
-
Arylboronic acid or ester coupling partner (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)[10]
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, 2-MeTHF)[1][10]
-
Parallel synthesis reaction block or multiple reaction vessels with consistent heating and stirring.
-
Inert atmosphere setup (Nitrogen or Argon).
-
Analytical tools for monitoring (TLC, GC-MS, or LC-MS).[13][14]
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, prepare a master mix containing the solvent, base, palladium catalyst, and ligand to ensure uniform concentration across all reactions.
-
Reagent Addition: To a series of identical, dry reaction vessels, add this compound (1.0 equiv.) and the boronic acid partner (1.2-1.5 equiv.).
-
Master Mix Dispensing: Dispense an equal volume of the master mix into each reaction vessel.
-
Sealing: Securely seal each vessel. Ensure the inert atmosphere is maintained.
-
Temperature Screening: Place each vessel in a pre-heated reaction block set to a different temperature. A recommended screening range is:
-
Reaction 1: 70 °C
-
Reaction 2: 80 °C
-
Reaction 3: 90 °C
-
Reaction 4: 100 °C
-
Reaction 5: 110 °C
-
-
Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction. Analyze the samples by TLC, GC-MS, or LC-MS to determine the relative ratio of starting material, product, and any major byproducts.
-
Time Course (Optional): Continue the reactions, taking samples at regular intervals (e.g., 4h, 8h, 16h) to find the optimal reaction time at each temperature.
-
Analysis: Compare the results across all temperatures. Identify the temperature that gives the best conversion to the product in a reasonable timeframe without significant byproduct formation.
Caption: Workflow for systematic temperature optimization.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing the temperature for the coupling of this compound.
Data Presentation: Hypothetical Temperature Optimization Results
The table below illustrates a potential outcome of the optimization protocol, which can be used to guide troubleshooting efforts.
| Temp (°C) | Time (h) | Conversion (%) | Product Yield (%) | Homocoupling (%) | Degradation Products (%) | Observations |
| 70 | 16 | 35 | 30 | <1 | Not Detected | Very slow reaction, mostly starting material. |
| 80 | 16 | 85 | 82 | <2 | Not Detected | Good conversion, clean reaction. |
| 90 | 8 | >98 | 95 | <2 | Not Detected | Optimal: Fast and clean reaction. |
| 100 | 8 | >98 | 88 | 5 | 3 | Full conversion, but side products appear. |
| 110 | 4 | >98 | 75 | 8 | 10 | Rapid reaction, significant byproducts, slight darkening. |
| 120 | 4 | 60 | 50 | 10 | >15 | Palladium black forms, yield drops. |
Troubleshooting Decision Tree
If your reaction is not proceeding as expected, use the following logic to diagnose the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. azom.com [azom.com]
- 14. shoko-sc.co.jp [shoko-sc.co.jp]
dealing with low reactivity of 1-Bromo-4-(isopropylsulfinyl)benzene
Welcome to the technical support center for 1-Bromo-4-(isopropylsulfinyl)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the reactivity of this versatile but often stubborn building block. Here, we move beyond standard protocols to address the specific hurdles posed by the unique electronic and coordinating properties of this substrate.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in standard cross-coupling reactions?
A1: The diminished reactivity of this aryl bromide is a direct consequence of the chemical nature of the para-substituted isopropylsulfinyl group. Two primary factors are at play:
-
Electronic Deactivation: The sulfoxide group, while possessing an electron-withdrawing sulfur-oxygen bond, can act as a net electron-donating group towards the aromatic ring through its sulfur lone pair. This increases the electron density of the carbon-bromine (C-Br) bond. In many palladium-catalyzed cross-coupling reactions, the rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst. An electron-rich C-Br bond makes this step significantly more difficult and sluggish.[1]
-
Catalyst Inhibition/Poisoning: The lone pair of electrons on the sulfur atom can coordinate directly to the palladium metal center.[1] This can form stable, off-cycle palladium-sulfur complexes that sequester the active catalyst, reducing its effective concentration in the reaction mixture and hindering catalytic turnover.[1]
Q2: What are the most common cross-coupling reactions attempted with this substrate, and what are the typical challenges?
A2: The most common transformations are palladium-catalyzed reactions that leverage the C-Br bond as a synthetic handle. These include:
-
Suzuki-Miyaura Coupling: Often suffers from low to no conversion under standard conditions (e.g., Pd(PPh₃)₄, K₂CO₃).
-
Buchwald-Hartwig Amination: C-N bond formation can be inefficient, requiring carefully selected ligands and bases to overcome the substrate's deactivation.[1][2]
-
Grignard Reagent Formation: Direct magnesium insertion to form the Grignard reagent can be extremely difficult to initiate due to the deactivated C-Br bond.
Q3: Are there alternative metal catalysts to palladium for these transformations?
A3: Yes. While palladium remains the most versatile catalyst, nickel-based systems are a viable alternative, particularly for less reactive aryl halides.[1] Nickel catalysts can be more reactive towards electron-rich aryl bromides and may offer a solution when palladium systems fail.[3]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
This section provides targeted advice for overcoming common failures in Suzuki-Miyaura and Buchwald-Hartwig reactions.
Issue 1: Failed or Low-Yield Suzuki-Miyaura Coupling
Your Suzuki reaction with this compound has stalled or provided minimal product. This is the most frequently encountered issue.
The primary culprit is an insufficiently active catalyst system that cannot overcome the high activation energy of the oxidative addition step. Traditional catalysts like Pd(PPh₃)₄ are often inadequate for this electron-rich and potentially coordinating substrate.[4]
The key is to employ a modern, highly active catalyst system designed for challenging substrates.
dot
Caption: Factors contributing to the low reactivity of the target compound.
1. Upgrade Your Catalyst System:
-
Ligands: Switch to bulky, electron-rich biaryl phosphine ligands. These ligands promote the formation of a monoligated Pd(0) species, which is highly active in oxidative addition.[2]
-
Precatalysts: Use well-defined palladium precatalysts. These are air-stable, easy to handle, and generate the active Pd(0) species rapidly and quantitatively in solution, which is crucial for coupling unstable boronic acids or unreactive aryl halides.[5]
2. Optimize Reaction Parameters:
-
Base: Use a stronger, non-coordinating base. Potassium phosphate (K₃PO₄) is often superior to weaker bases like potassium carbonate (K₂CO₃) for challenging couplings.[4]
-
Temperature: While higher temperatures can increase the reaction rate, they also risk catalyst decomposition into inactive palladium black.[1] If using a thermally stable precatalyst (e.g., an NHC-Pd complex), higher temperatures (100-120 °C) can be tolerated.[6]
| Catalyst System Component | Recommendation | Rationale |
| Palladium Source | XPhos Pd G2 / G3 / G4 | Air-stable precatalyst that rapidly generates the active catalyst. Excellent for challenging substrates.[4][5] |
| Ligand | XPhos / SPhos | Bulky, electron-rich ligand that accelerates the rate-limiting oxidative addition step.[4] |
| Base | K₃PO₄ | Strong, effective base for difficult couplings without interfering with the catalyst. |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | Aprotic polar solvents are standard, and a small amount of water is often beneficial.[4] |
This protocol is a starting point and should be optimized for your specific boronic acid partner.
-
Preparation: To a flame-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), K₃PO₄ (2.0–3.0 equiv), and the palladium precatalyst (e.g., XPhos Pd G2, 1–3 mol%).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 10:1 ratio) via syringe. The final concentration should be ~0.1 M with respect to the aryl bromide.
-
Reaction: Heat the mixture with vigorous stirring at 80–110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Issue 2: Inefficient Buchwald-Hartwig Amination
Your C-N coupling reaction is sluggish, incomplete, or fails entirely.
Similar to the Suzuki coupling, the deactivating nature of the substrate is the primary issue. Additionally, the basicity of the amine and steric hindrance can play a significant role.[1]
The choice of ligand and base is paramount for a successful Buchwald-Hartwig amination.
dot
Caption: A logical workflow for troubleshooting a failed Buchwald-Hartwig amination.
1. Employ State-of-the-Art Ligands:
-
Buchwald Ligands: Use dialkylbiaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos. These have been specifically designed to promote C-N bond formation with challenging substrates.[2][7]
-
Hartwig Ligands: Josiphos-type ferrocenyl ligands are also highly effective.[2]
2. Select the Appropriate Base:
-
A strong, non-nucleophilic base is required to deprotonate the amine without competing side reactions. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. For very sensitive substrates, lithium bis(trimethylsilyl)amide (LHMDS) or K₃PO₄ can be used.[8]
-
Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Seal the tube and heat the mixture with vigorous stirring at 80–110 °C.
-
Monitoring & Work-up: Follow the same procedure as described for the Suzuki-Miyaura coupling.
Troubleshooting Guide: Grignard Reagent Formation
Issue: Failure to Initiate Grignard Formation
Attempts to form (4-(isopropylsulfinyl)phenyl)magnesium bromide via direct insertion of magnesium metal fail.
The electron-rich C-Br bond has a high activation energy for insertion by elemental magnesium.[9] Furthermore, standard issues for Grignard reactions, such as passivating oxide layers on the magnesium and trace moisture, are exacerbated with such an unreactive substrate.[10]
When direct insertion fails, a halogen-metal exchange is the superior method.
1. Magnesium Activation (for Direct Insertion Attempts):
-
Before attempting the reaction, ensure the magnesium turnings are activated. Briefly grind them in a dry mortar and pestle or stir them vigorously in situ to break the oxide layer. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction.[10] Rigorously dry all glassware and solvents.[10]
2. The "Turbo-Grignard" Exchange (Recommended Method):
-
For unreactive aryl bromides, a bromine-magnesium exchange reaction using isopropylmagnesium chloride complexed with lithium chloride (i-PrMgCl·LiCl) is exceptionally effective.[11][12] The LiCl breaks up the polymeric aggregates of the Grignard reagent, dramatically increasing its reactivity and facilitating the exchange.[13]
-
Preparation: To a flame-dried, three-necked flask under an argon atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to the recommended temperature for the exchange (typically between -10 °C and 0 °C to start).
-
Reagent Addition: Slowly add a solution of i-PrMgCl·LiCl (commercially available, 1.05–1.1 equiv) dropwise via syringe, maintaining the internal temperature.
-
Exchange Reaction: Stir the mixture at this temperature for 1–2 hours. The formation of the Grignard reagent can be monitored by quenching small aliquots with I₂ and analyzing by TLC or GC-MS.
-
Usage: The resulting Grignard solution should be used immediately in the subsequent reaction.
dot
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step for this substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. research.rug.nl [research.rug.nl]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Coupling with a Pinch of Salt - ChemistryViews [chemistryviews.org]
Technical Support Center: Purification of 1-Bromo-4-(isopropylsulfinyl)benzene and its Derivatives
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1-Bromo-4-(isopropylsulfinyl)benzene and its derivatives. The unique chemical properties of aryl isopropyl sulfoxides present specific challenges during purification. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address these challenges effectively. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experimental work.
Introduction: The Purification Challenge
This compound is a chiral organosulfur compound with a polar sulfinyl group, a non-polar isopropyl group, and a brominated aromatic ring. This combination of functionalities can lead to difficulties in purification, primarily due to:
-
Polarity: The high polarity of the sulfoxide group can cause strong interactions with polar stationary phases like silica gel, leading to poor separation and tailing of peaks during column chromatography.[1]
-
Potential for Degradation: Sulfoxides can be sensitive to acidic conditions and may undergo degradation on standard silica gel.[2] Over-oxidation to the corresponding sulfone or reduction to the sulfide are common side reactions that can complicate purification.[3][4]
-
Chirality: The sulfur atom in the sulfoxide group is a stereocenter, meaning the compound exists as a pair of enantiomers.[3][5] Purification methods must be chosen carefully to avoid separation of enantiomers unless desired.
This guide will equip you with the knowledge to anticipate and overcome these challenges.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the purification of this compound derivatives.
Question 1: I'm seeing three spots on my TLC plate after the oxidation of 1-bromo-4-(isopropylthio)benzene. What are they likely to be?
Answer: The three spots you are observing on your Thin Layer Chromatography (TLC) plate are most likely your starting material, the desired sulfoxide product, and the over-oxidized sulfone byproduct. The typical order of elution on a normal phase silica gel plate, from least polar (highest Rf) to most polar (lowest Rf), is:
-
Starting Material (Sulfide): 1-Bromo-4-(isopropylthio)benzene. This is the least polar of the three compounds.
-
Product (Sulfoxide): this compound. The sulfoxide is significantly more polar than the starting sulfide.
-
Byproduct (Sulfone): 1-Bromo-4-(isopropylsulfonyl)benzene. The sulfone is the most polar of the three and will have the lowest Rf value.
To confirm the identity of the spots, you can run co-spots with your starting material if available.
Question 2: My desired sulfoxide is streaking badly on the silica gel column, and the fractions are not clean. What's happening and how can I fix it?
Answer: Streaking (or tailing) of polar compounds like sulfoxides on silica gel is a common issue.[1] This is often due to the acidic nature of silica gel, which can lead to strong, sometimes irreversible, interactions with the polar sulfoxide group.[2] This can also cause on-column degradation.
Here are several strategies to troubleshoot this problem:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent system, such as 0.1-1% triethylamine (NEt₃) or pyridine. This will help to reduce the strong interactions and improve the peak shape.
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase. Neutral alumina can be a good alternative for purifying sulfoxides.[2] Another option is to use reverse-phase chromatography with a C18-functionalized silica gel, where the elution order will be reversed (most polar compound elutes first).[2]
-
Optimize Your Solvent System: For normal phase chromatography, a more polar eluent system may be required to effectively move the sulfoxide down the column. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can also improve separation. Common solvent systems for sulfoxides include mixtures of hexanes or heptane with ethyl acetate or isopropanol.
Question 3: I suspect my sulfoxide is degrading on the column. How can I confirm this and prevent it?
Answer: Degradation on a silica gel column is a valid concern for sulfoxides.[2] To confirm if your compound is unstable on silica, you can perform a simple 2D TLC experiment.
2D TLC Protocol:
-
Spot your purified or crude sample in one corner of a square TLC plate.
-
Run the plate in a suitable eluent system.
-
Dry the plate thoroughly.
-
Rotate the plate 90 degrees so that the line of separated spots is now on the bottom.
-
Run the plate again in the same eluent system.
If your compound is stable, all the spots will appear on the diagonal. If any spots appear off the diagonal, it indicates that degradation has occurred.
To prevent degradation:
-
Use the strategies mentioned in the previous answer: deactivate the silica gel with a base or switch to a neutral stationary phase like alumina.
-
Work quickly and avoid prolonged exposure of your compound to the stationary phase. Flash chromatography is generally preferred over gravity chromatography for this reason.
Question 4: I'm trying to recrystallize my this compound derivative, but I'm struggling to find a suitable solvent.
Answer: Finding the right solvent for recrystallization is often a matter of trial and error.[1][6][7][8] The ideal solvent will dissolve your compound when hot but not when cold. Given the mixed polarity of your molecule, a single solvent may not be ideal. A two-solvent system is often effective for such compounds.
Solvent Selection Strategy:
-
Start by testing the solubility of a small amount of your compound in various solvents at room temperature. Good candidate solvents for the "soluble" component of a two-solvent system could be dichloromethane (DCM), ethyl acetate, or acetone.
-
For the "insoluble" component (the anti-solvent), consider non-polar solvents like hexanes, heptane, or petroleum ether.
-
To perform the recrystallization, dissolve your compound in a minimal amount of the hot "soluble" solvent. Then, slowly add the "insoluble" solvent dropwise until you see persistent cloudiness. Add a drop or two of the hot "soluble" solvent to redissolve the precipitate and then allow the solution to cool slowly.
A good starting point for a solvent system could be ethyl acetate/hexanes or dichloromethane/hexanes.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography on Deactivated Silica Gel
This protocol is designed for the purification of this compound, assuming the main impurities are the less polar starting sulfide and the more polar byproduct sulfone.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Triethylamine (NEt₃)
-
Glass column for flash chromatography
-
TLC plates, chamber, and UV lamp
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good target Rf for your desired sulfoxide is around 0.2-0.3. A starting point for the eluent could be 30-50% ethyl acetate in hexanes. Add 0.5% NEt₃ to the eluent to improve the spot shape.
-
Column Packing:
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent (with NEt₃).
-
Pour the slurry into the column and allow it to pack under a gentle flow of the eluent. Ensure there are no air bubbles.
-
Add a layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or your eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Carefully add your eluent to the top of the column.
-
Apply pressure (using a pump or hand bellows) to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
Monitor the elution process by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing your pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified this compound.
-
Protocol 2: Recrystallization using a Two-Solvent System
This protocol provides a general procedure for recrystallizing this compound derivatives.
Materials:
-
Crude this compound derivative
-
Ethyl acetate
-
Hexanes (or heptane)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of ethyl acetate to the flask and gently heat the mixture on a hot plate until the solid dissolves completely.
-
While the solution is still hot, add hexanes dropwise with swirling until a faint, persistent cloudiness appears.
-
Add a few more drops of hot ethyl acetate to just redissolve the precipitate, resulting in a clear, saturated solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. You can cover the top of the flask with a watch glass to prevent rapid evaporation.
-
Once crystals have formed, you can further increase the yield by placing the flask in an ice bath for 15-30 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Allow the crystals to air dry on the filter paper or in a desiccator to obtain the purified product.
Visualization of Workflows
Diagram 1: Troubleshooting Purification of this compound
Caption: A decision-making workflow for troubleshooting the purification of this compound.
Diagram 2: Recrystallization Solvent Selection Workflow
Caption: A stepwise workflow for selecting a suitable two-solvent system for recrystallization.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. mdpi.com [mdpi.com]
- 5. Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Cross-Coupling Reactions of 1-Bromo-4-(isopropylsulfinyl)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for the cross-coupling of 1-Bromo-4-(isopropylsulfinyl)benzene. The presence of the isopropylsulfinyl group introduces unique electronic and steric considerations that necessitate careful optimization of reaction parameters, particularly the choice of base. This document will delve into the critical role of the base, offering solutions to common challenges encountered during these synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical in the cross-coupling of this compound?
The base in a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Sonogashira coupling, serves multiple crucial functions that directly impact reaction efficiency and yield.[1][2] In the context of your specific substrate, the electron-withdrawing nature of the isopropylsulfinyl group can influence the reactivity of the aryl bromide. The primary roles of the base include:
-
Activation of the Coupling Partner: In Suzuki-Miyaura reactions, the base activates the organoboron species (boronic acid or ester) to form a more nucleophilic boronate complex.[3][4] This boronate is more reactive towards the palladium center, facilitating the key transmetalation step.[5][6]
-
Facilitating Reductive Elimination: The base can accelerate the final reductive elimination step, where the new carbon-carbon bond is formed and the active Pd(0) catalyst is regenerated.[1][2]
-
Formation of the Active Palladium Complex: In some cases, the base is involved in the formation of the active catalytic species from the palladium precatalyst.[1][7]
The sulfinyl group's potential for coordination with the palladium center and its electronic influence on the aryl ring make the selection of a compatible base paramount to avoid side reactions and ensure efficient catalysis.
Q2: What are the most common types of bases used for cross-coupling this substrate, and how do I choose between them?
The most common bases fall into two categories: inorganic and organic. The optimal choice depends on the specific cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the solvent, and the stability of your starting materials and product to basic conditions.
| Base Type | Examples | Common Applications & Considerations |
| Inorganic | K₃PO₄, Cs₂CO₃, K₂CO₃, NaOH | Suzuki-Miyaura: Often the preferred choice. K₃PO₄ and Cs₂CO₃ are effective in a variety of solvents.[1] Sonogashira: Carbonates like K₂CO₃ and Cs₂CO₃ are frequently used.[8][9] Stronger bases like NaOH can be used but may promote side reactions.[9] |
| Organic | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Piperidine | Sonogashira: Amine bases are standard as they also act as a solvent or co-solvent and help to scavenge the HX byproduct.[10][11] Suzuki-Miyaura: Less common, but can be used in specific protocols, especially when substrates are sensitive to inorganic bases.[12] |
Recommendation: For Suzuki-Miyaura coupling of this compound, start with a screening of inorganic bases like K₃PO₄ and Cs₂CO₃. For Sonogashira coupling, begin with an organic amine base such as triethylamine or piperidine.
Q3: My reaction is sluggish or failing to go to completion. Could the base be the issue?
Yes, an inappropriate base is a frequent cause of poor reaction performance. Here's a troubleshooting workflow:
-
Insufficient Basicity: The base may not be strong enough to effectively promote the catalytic cycle. If you are using a weak base like NaHCO₃, consider switching to a stronger one like K₃PO₄ or Cs₂CO₃ for Suzuki reactions, or a more effective amine for Sonogashira couplings.[8][9]
-
Poor Solubility: The base must have some solubility in the reaction medium to be effective. If you are using an inorganic base in a non-polar solvent, you may observe poor performance. Consider switching to a more polar solvent or using a phase-transfer catalyst.
-
Base Degradation: Some organic bases can be susceptible to degradation, especially at elevated temperatures. Ensure you are using a high-purity base and consider if a more thermally stable option is needed.
Troubleshooting Guide: Common Problems and Solutions
Problem 1: Low Yield of the Desired Cross-Coupled Product
-
Possible Cause: Suboptimal base selection leading to an inefficient catalytic cycle.
-
Solutions:
-
Screen a panel of bases: Systematically evaluate a range of inorganic and organic bases. For a Suzuki-Miyaura reaction, a good starting point is to compare K₃PO₄, Cs₂CO₃, and K₂CO₃. For a Sonogashira reaction, compare triethylamine, piperidine, and DIPEA.[8][9]
-
Adjust Base Stoichiometry: The amount of base can be critical. Typically, 2-3 equivalents are used. Insufficient base will stall the reaction, while a large excess can sometimes lead to side reactions.
-
Consider the pKa: In Suzuki reactions, a base with a suitable pKa is needed to favor the formation of the reactive boronate species without causing decomposition of the starting materials or product.[3][13]
-
Problem 2: Formation of Significant Side Products
-
Possible Cause: The base is promoting undesired reaction pathways.
-
Common Side Reactions & Solutions:
-
Homocoupling of the Aryl Bromide: This can occur if the base is too strong or if the transmetalation step is slow.
-
Solution: Switch to a milder base (e.g., from NaOH to K₂CO₃). Ensure your palladium catalyst and ligand are optimal for promoting the desired cross-coupling over homocoupling.[14]
-
-
Hydrodehalogenation (Loss of Bromine): The aryl bromide is reduced to the corresponding arene.
-
Solution: This can be promoted by certain bases in the presence of a hydrogen source. Ensure your solvent is anhydrous and consider a non-protic base.[14]
-
-
Glaser-Hay Homocoupling (in Sonogashira reactions): The terminal alkyne couples with itself.
-
Solution: This is often copper-catalyzed. While the amine base is essential, ensure the copper co-catalyst concentration is minimized. In some cases, a copper-free Sonogashira protocol with a suitable organic base can eliminate this side product.[15]
-
-
Problem 3: Decomposition of the Starting Material or Product
-
Possible Cause: The sulfinyl group can be sensitive to harsh basic conditions, especially at elevated temperatures.
-
Solutions:
-
Use a Milder Base: If you suspect decomposition, switch to a weaker base. For example, try K₂CO₃ instead of K₃PO₄.
-
Lower the Reaction Temperature: A more active catalyst/ligand system may allow the reaction to proceed at a lower temperature, preserving the integrity of your molecules.
-
Screen Organic Bases: For sensitive substrates, bulky, non-nucleophilic organic bases like DIPEA can sometimes be a good alternative to inorganic bases.[8]
-
Experimental Protocols & Workflows
Workflow for Base Optimization in Suzuki-Miyaura Coupling
Caption: Workflow for optimizing the base in a Suzuki-Miyaura reaction.
Catalytic Cycle of Suzuki-Miyaura Coupling Highlighting the Role of the Base
Caption: The base activates the boronic acid for transmetalation.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Bromo-4-(isopropylsulfinyl)benzene and 1-Bromo-4-(isopropylthio)benzene
Introduction
In the landscape of medicinal chemistry and materials science, aryl-sulfur compounds are pivotal building blocks. Their utility is largely defined by the oxidation state of the sulfur atom, which profoundly influences the electronic character and, consequently, the reactivity of the entire molecule. This guide provides an in-depth comparison of two closely related yet functionally distinct reagents: 1-Bromo-4-(isopropylthio)benzene (an aryl sulfide or thioether) and 1-Bromo-4-(isopropylsulfinyl)benzene (an aryl sulfoxide).
Understanding the nuanced differences in their reactivity is critical for researchers and drug development professionals. The choice between a thioether and a sulfoxide can dictate reaction outcomes, catalyst compatibility, and the overall success of a synthetic strategy. This document will explore these differences through the lens of fundamental chemical principles, supported by experimental protocols and mechanistic insights, to empower scientists in making informed decisions for their synthetic endeavors.
At a Glance: Structural and Electronic Divergence
The core difference between the two title compounds lies in the oxidation state of the sulfur atom. 1-Bromo-4-(isopropylthio)benzene features a sulfur atom in the +2 oxidation state, whereas the sulfoxide, this compound, contains a sulfur atom in the +4 oxidation state, bonded to an oxygen atom. This seemingly minor change instigates a cascade of electronic and steric effects.
Caption: Chemical structures of the compared molecules.
The isopropylthio (-S-iPr) group is generally considered a weak ortho-para director. Its net electronic effect is a subtle interplay between inductive withdrawal and resonance donation from the sulfur lone pairs. In contrast, the isopropylsulfinyl (-SO-iPr) group is a potent electron-withdrawing group and a meta-director.[1] This is due to the strong inductive effect of the electronegative oxygen atom and the ability of the sulfur to accommodate electron density.[2]
| Property | 1-Bromo-4-(isopropylthio)benzene | This compound | Rationale |
| Sulfur Oxidation State | +2 | +4 | Presence of a sulfur-oxygen bond in the sulfoxide. |
| Electronic Nature of Sulfur Group | Weakly Activating/Deactivating | Strongly Electron-Withdrawing | The S=O bond provides strong inductive withdrawal.[1][3] |
| Nucleophilicity of Sulfur | Nucleophilic | Poorly Nucleophilic | The electron density on the sulfur atom is significantly reduced by the adjacent oxygen.[4] |
| Chirality | Achiral | Chiral at Sulfur | The sulfur atom in the sulfoxide has four different substituents (the aryl ring, isopropyl group, oxygen atom, and a lone pair of electrons).[5] |
| CAS Number | 70398-89-9[6] | 363136-59-8 | - |
| Molecular Formula | C₉H₁₁BrS[6] | C₉H₁₁BrOS[7] | - |
| Molecular Weight | 231.15 g/mol | 247.15 g/mol | - |
Comparative Reactivity Analysis
The electronic differences outlined above manifest in distinct reactivity profiles, particularly in two key areas: reactions at the sulfur center and transformations at the carbon-bromine bond.
Reactions at the Sulfur Center: Oxidation
A primary reaction pathway for thioethers is oxidation. The sulfur atom in 1-Bromo-4-(isopropylthio)benzene is readily oxidized, first to the corresponding sulfoxide and subsequently to the sulfone. This stepwise oxidation allows for precise modulation of the electronic properties of the molecule.[8]
The oxidation of the thioether to the sulfoxide is typically achieved with mild oxidizing agents. The subsequent oxidation of the sulfoxide to the sulfone requires stronger conditions. This difference in reactivity is because the electron-withdrawing nature of the sulfinyl group makes the sulfur atom less susceptible to further oxidation compared to the original thioether.[9]
Caption: Stepwise oxidation of the thioether to sulfoxide and sulfone.
Experimental Protocol: Oxidation of 1-Bromo-4-(isopropylthio)benzene to Sulfoxide
This protocol is based on standard procedures for the oxidation of aryl alkyl sulfides.[8]
-
Dissolution: Dissolve 1-Bromo-4-(isopropylthio)benzene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and prevent over-oxidation to the sulfone.
-
Addition of Oxidant: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 eq) in the same solvent dropwise to the cooled solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The sulfoxide product will have a lower Rf value than the starting thioether.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite to destroy excess peroxide.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds.[10] The reactivity of the C-Br bond in our two subject compounds is significantly different in this context, dictated by the electronic influence of the para-substituent.
This compound (Sulfoxide):
The strongly electron-withdrawing sulfinyl group makes the aromatic ring electron-deficient. This electronic pull increases the electrophilicity of the carbon atom attached to the bromine, making the C-Br bond more susceptible to oxidative addition by a Palladium(0) catalyst. This step is often the rate-limiting step in the catalytic cycle, suggesting that the sulfoxide should be a more reactive coupling partner than the thioether.[11][12]
1-Bromo-4-(isopropylthio)benzene (Thioether):
The thioether presents a more complex scenario. While the C-Br bond is active, the sulfur atom's lone pair of electrons can coordinate to the palladium catalyst. This can have two effects:
-
Catalyst Poisoning: Strong coordination can lead to the deactivation or "poisoning" of the catalyst, slowing down or halting the reaction.
-
Altered Reactivity: The coordination can change the electronic and steric environment of the palladium center, altering its catalytic activity.
Despite this potential issue, Suzuki couplings with aryl sulfides are well-documented, often requiring specific ligand choices to mitigate catalyst inhibition.[13]
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key oxidative addition step.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
This generalized protocol is based on established methods for Suzuki couplings and can be adapted for either substrate, though optimization of ligand and base may be required, particularly for the thioether.[14][15]
-
Setup: In a Schlenk flask, combine the aryl bromide (1-Bromo-4-(isopropylthio)benzene or this compound) (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Base Addition: Add a degassed solvent (e.g., toluene, dioxane, or DMF) followed by a degassed aqueous solution of a base (e.g., 2M K₂CO₃ or K₃PO₄). The choice of base and solvent is critical and often substrate-dependent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and add water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
| Parameter | 1-Bromo-4-(isopropylthio)benzene | This compound |
| Expected C-Br Reactivity | Moderate | High |
| Potential Issues | Catalyst inhibition by sulfur | Potential for side reactions involving the sulfoxide group under harsh conditions. |
| Typical Yields | Good to excellent, but may require specific ligands (e.g., bulky phosphines) to prevent catalyst poisoning. | Generally good to excellent.[11] |
Reactivity via C-S Bond Cleavage
Conclusion and Outlook
The comparison between 1-Bromo-4-(isopropylthio)benzene and this compound is a clear illustration of how a single atom's oxidation state can fundamentally alter a molecule's reactivity.
-
1-Bromo-4-(isopropylthio)benzene is best viewed as a nucleophilic sulfur-containing aryl bromide. Its primary utility lies in reactions where the thioether group is retained or is intentionally oxidized to tune the electronic properties post-synthesis. While effective in cross-coupling reactions, careful selection of catalytic systems is necessary to overcome potential sulfur-induced inhibition.
-
This compound is a more electron-deficient and arguably more reactive aryl bromide in the context of palladium-catalyzed cross-coupling reactions due to its electron-withdrawing sulfinyl group. The chirality at the sulfur center also presents opportunities for asymmetric synthesis. Furthermore, its ability to undergo C-S bond cleavage opens up alternative synthetic disconnections.
For the synthetic chemist, the choice is strategic. If the goal is to leverage the nucleophilicity of sulfur or to have a latent site for oxidation, the thioether is the reagent of choice. If enhanced reactivity at the C-Br bond is paramount, or if a desulfurylative coupling is desired, the sulfoxide offers distinct advantages. This guide serves as a foundational tool, encouraging researchers to consider these reactivities not as limitations, but as a suite of opportunities for innovative molecular design.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. This compound, CasNo.363136-59-8 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
A Guide to the Synthesis and Spectroscopic Validation of 1-Bromo-4-(isopropylsulfinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Aryl Sulfoxides
Aryl sulfoxides are a pivotal class of organosulfur compounds, widely recognized for their utility as chiral auxiliaries and as key structural motifs in numerous biologically active molecules. The sulfoxide group, with its stereogenic sulfur atom, introduces chirality, which is of paramount importance in medicinal chemistry and materials science. 1-Bromo-4-(isopropylsulfinyl)benzene, in particular, serves as a versatile building block. The bromo-functionalized aromatic ring is amenable to a wide array of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the facile introduction of diverse molecular fragments. The isopropylsulfinyl group not only imparts chirality but also influences the electronic properties and solubility of the molecule.
This guide will focus on a reliable and commonly employed synthetic route to this compound and, critically, will provide a detailed roadmap for its structural confirmation using modern spectroscopic techniques.
Synthesis of this compound: A Two-Step Approach
The most straightforward and widely adopted method for the synthesis of aryl sulfoxides is the controlled oxidation of the corresponding aryl sulfide. This approach is favored for its efficiency and the ready availability of the starting materials. The synthesis of this compound is thus best approached in two sequential steps:
-
Synthesis of the precursor sulfide: (4-bromophenyl)(isopropyl)sulfane.
-
Selective oxidation of the sulfide to the target sulfoxide, this compound.
dot
A Senior Scientist's Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling of Sulfur-Containing Aryl Bromides
For researchers in pharmaceutical and materials science, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an indispensable tool for constructing carbon-carbon bonds.[1][2] However, the presence of sulfur-containing moieties, particularly in heterocyclic substrates like thiophenes, presents a persistent challenge. Sulfur is a notorious poison for palladium catalysts, capable of severely diminishing or completely arresting catalytic activity.[3][4] This guide offers a comparative analysis of palladium catalyst systems, grounded in experimental data and mechanistic insights, to empower scientists to overcome the challenge of coupling sulfur-containing aryl bromides.
The Core Challenge: Palladium Catalyst Poisoning by Sulfur
The deactivation of palladium catalysts by sulfur-containing compounds is a well-documented phenomenon.[3] Sulfur atoms, with their lone pairs of electrons, act as strong Lewis bases and readily coordinate to the soft Lewis acidic palladium center. This strong adsorption can lead to the formation of stable, off-cycle palladium-sulfur complexes, effectively sequestering the active catalyst from the productive catalytic cycle.[5][6] The result is often a failed reaction, requiring high catalyst loadings, elevated temperatures, and extended reaction times, which compromises the overall efficiency and sustainability of the synthetic process.[7] The key to successful coupling lies in the rational design of the catalyst's ligand sphere to mitigate this poisoning effect.[8]
A Comparative Analysis of Catalyst Systems
The evolution of catalyst design for this challenging transformation has moved from simple, traditional phosphine ligands to sterically demanding, electron-rich systems that protect the palladium center and promote rapid, productive catalysis.
Traditional Phosphine Ligands: A Baseline for Failure
Early methodologies often employed simple palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) with common phosphine ligands like triphenylphosphine (PPh₃). While effective for many standard cross-couplings, these systems are highly susceptible to sulfur poisoning. The relatively small steric footprint and moderate electron-donating ability of PPh₃ are insufficient to prevent sulfur coordination or to accelerate the catalytic cycle to a rate that can outcompete deactivation. Consequently, these systems typically provide low to negligible yields with substrates like bromothiophenes.
Bulky, Electron-Rich Biaryl Monophosphine Ligands (Buchwald Ligands)
A paradigm shift occurred with the development of bulky, electron-rich dialkylbiaryl phosphine ligands, pioneered by the Buchwald group.[9][10] Ligands such as SPhos and XPhos have proven exceptionally effective for a wide range of challenging Suzuki-Miyaura reactions, including those involving heteroaryl halides.[9][11]
-
Mechanism of Action: The efficacy of these ligands stems from two key features. First, their significant steric bulk creates a protective pocket around the palladium atom, sterically hindering the approach and coordination of the sulfur-containing substrate. Second, their strong electron-donating character increases the electron density on the palladium, which facilitates the rate-limiting oxidative addition step and promotes rapid reductive elimination to release the product.[11][12] This accelerated turnover helps the productive catalytic cycle outpace the poisoning pathway.
N-Heterocyclic Carbene (NHC) Ligands: A Robust Alternative
N-Heterocyclic Carbenes (NHCs) have emerged as a superior class of ligands for many palladium-catalyzed reactions.[13] Unlike phosphines, NHCs form exceptionally strong σ-bonds with the palladium center, creating highly stable and robust catalysts.[13][14] This strong bond is critical for resisting ligand dissociation, a step that can expose the palladium center to poisons.
-
PEPPSI™ Catalysts: A particularly valuable innovation is the development of Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes.[15][16][17] These air- and moisture-stable precatalysts, such as PEPPSI-IPr and the more active PEPPSI-IPent, are user-friendly and highly effective.[15][17] The bulky NHC ligand provides steric protection and strong electronic donation, while the ancillary pyridine ligand is easily displaced to initiate the catalytic cycle. PEPPSI catalysts have shown excellent activity in the direct arylation of thiophenes and other challenging cross-couplings.[14][18]
Performance Comparison: Experimental Data
The following table provides a comparative summary of catalyst performance for the Suzuki-Miyaura coupling of 2-bromothiophene with phenylboronic acid, a representative transformation for this substrate class.
| Catalyst System | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | 3.0 | K₂CO₃ | Toluene | 100 | 24 | < 10 |
| Pd₂(dba)₃ | SPhos | 1.0 | K₃PO₄ | Toluene | 80 | 2 | > 95 |
| PEPPSI-IPr | IPr | 1.0 | K₃PO₄ | Dioxane | 80 | 4 | > 98 |
Data compiled from representative literature procedures and general knowledge in the field. Conditions and yields are illustrative.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromothiophene using a PEPPSI-type Catalyst
This protocol describes a reliable method for coupling a sulfur-containing aryl bromide using a modern, air-stable palladium precatalyst.
Materials:
-
2-Bromothiophene
-
Phenylboronic acid
-
PEPPSI™-IPr catalyst (CAS 244790-46-1)
-
Potassium phosphate, tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Schlenk tube or reaction vial with a screw cap and septum
-
Magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry Schlenk tube containing a magnetic stir bar, add PEPPSI-IPr (6.8 mg, 0.01 mmol, 1.0 mol%).
-
Reagent Addition: Add K₃PO₄ (424 mg, 2.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and 2-bromothiophene (163 mg, 1.0 mmol).
-
Solvent Addition: Add 3 mL of anhydrous 1,4-dioxane to the tube.
-
Inerting: Seal the tube and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block at 80 °C. Stir the reaction mixture vigorously for 4 hours.
-
Monitoring: The reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-phenylthiophene.
Mechanistic Insights & Visualizations
Understanding the catalytic cycle and the competing deactivation pathway is crucial for troubleshooting and optimizing reactions.
Caption: A simplified diagram of the productive Suzuki-Miyaura catalytic cycle.
The key to success with sulfur-containing substrates is to ensure the rate of this productive cycle far exceeds the rate of catalyst deactivation.
Caption: Competing pathways for the active palladium catalyst in the presence of sulfur.
Bulky, electron-rich ligands (L) like SPhos or NHCs are critical because they accelerate the "Desired Pathway" and sterically inhibit the "Poisoning Pathway," tipping the balance toward efficient product formation.
Conclusion and Recommendations
For the successful Suzuki-Miyaura coupling of sulfur-containing aryl bromides, the selection of an appropriate palladium catalyst system is paramount. While traditional catalysts based on simple phosphines are generally ineffective, modern systems utilizing bulky, electron-rich ligands have proven to be enabling.
-
Recommendation: For most applications, a commercially available, air-stable precatalyst from either the Buchwald ligand family (e.g., SPhos G3 or G4 precatalyst) or the NHC family (e.g., PEPPSI™-IPr or PEPPSI™-IPent) is highly recommended. These systems offer high reactivity, broad substrate scope, and user-friendly protocols, reliably overcoming the challenge of catalyst poisoning by sulfur.
By understanding the principles of catalyst deactivation and leveraging these advanced catalytic systems, researchers can confidently incorporate sulfur-containing building blocks into complex molecules, advancing the frontiers of drug discovery and materials science.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. dcl-inc.com [dcl-inc.com]
- 6. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 8. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of N-Heterocyclic Carbene Compounds (NHCs) Under Sustainable Conditions—An Update [mdpi.com]
- 15. PEPPSI™-IPent for Demanding Cross-Coupling Reactions [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Recent advances in sustainable N-heterocyclic carbene-Pd(II)-pyridine (PEPPSI) catalysts: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Analysis of Synthesized 1-Bromo-4-(isopropylsulfinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of synthesized 1-Bromo-4-(isopropylsulfinyl)benzene. This document moves beyond mere procedural lists to explain the rationale behind methodological choices, ensuring a robust and self-validating approach to purity determination, a critical aspect of process chemistry and drug development.
The Synthetic Landscape: Understanding Potential Impurities
A robust analytical method is built upon a foundational understanding of the synthetic route and its potential pitfalls. This compound is typically synthesized via a two-step process:
-
Nucleophilic Substitution: Formation of the precursor, 1-Bromo-4-(isopropylthio)benzene (the sulfide ), by reacting 4-bromothiophenol with an isopropyl halide (e.g., 2-bromopropane)[1].
-
Controlled Oxidation: Oxidation of the sulfide to the desired sulfoxide. This step is the most critical from a purity perspective. Common oxidizing agents include hydrogen peroxide in acetic acid[2].
The primary challenge in the oxidation step is controlling its extent. Incomplete oxidation results in residual starting material (sulfide), while over-oxidation leads to the formation of 1-Bromo-4-(isopropylsulfonyl)benzene (the sulfone ). Therefore, a typical crude product is a mixture of three key compounds.
Caption: Origin of key impurities during synthesis.
Analytical Strategy: A Multi-Technique Approach
No single technique provides a complete purity profile. A comprehensive analysis relies on the orthogonal strengths of chromatography and spectroscopy. The logical workflow involves a preliminary qualitative check, followed by quantitative chromatographic separation and definitive spectroscopic identification.
Caption: Recommended workflow for purity analysis.
Comparative Analysis of Key Techniques
The choice of analytical technique depends on the specific question being asked—be it quantification, structural confirmation, or mass verification.
| Parameter | Reverse-Phase HPLC (RP-HPLC) | ¹H NMR Spectroscopy | Mass Spectrometry (MS) |
| Primary Function | Separation & Quantification | Structural Elucidation & Identification | Molecular Weight & Fragment Analysis |
| Principle | Separation based on polarity differences. | Nuclear spin transitions in a magnetic field. | Mass-to-charge ratio of ionized molecules. |
| Key Strengths | Excellent for resolving sulfide, sulfoxide, and sulfone. High precision and accuracy for purity (%) determination. | Unambiguously identifies compounds based on unique chemical shifts and coupling patterns. Can quantify impurities with a suitable internal standard (qNMR). | Confirms molecular weight. Fragmentation patterns provide structural clues.[3] |
| Limitations | Requires reference standards for peak identification. Co-elution can be an issue. | Lower sensitivity compared to HPLC. Complex mixtures can lead to overlapping signals. | Isomers are often indistinguishable. Ionization efficiency can vary between compounds. |
| Typical LOD | Low ppm range | ~0.1-1% for routine analysis | Low ppb to ppm range |
In-Depth Methodologies & Data Interpretation
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone for quantifying the purity of this compound. The separation is based on polarity: the sulfone is the most polar compound due to the two oxygen atoms, followed by the sulfoxide, and then the least polar sulfide. This results in a predictable elution order.
Rationale for Method Design:
-
Column: A C18 stationary phase is chosen for its hydrophobicity, which provides excellent retention and separation for moderately polar aromatic compounds.
-
Mobile Phase: An acetonitrile/water gradient is employed. Acetonitrile serves as the organic modifier; increasing its concentration decreases the polarity of the mobile phase, eluting the analytes. Water is the weak solvent.
-
Detection: UV detection at 254 nm is selected as the benzene ring common to all three compounds provides a strong chromophore at this wavelength.
Detailed Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-20 min: Hold at 90% B
-
20-21 min: 90% to 50% B
-
21-25 min: Hold at 50% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve ~10 mg of the sample in 10 mL of acetonitrile. Filter through a 0.45 µm syringe filter before injection.
Expected Results:
Based on polarity, the expected elution order is: Sulfone (most polar, shortest retention time) -> Sulfoxide (target, intermediate retention) -> Sulfide (least polar, longest retention time). Purity is calculated based on the relative peak areas (Area %).
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides definitive structural confirmation. The key to differentiating the target compound from its main impurities lies in the chemical shift of the isopropyl protons, which are highly sensitive to the oxidation state of the adjacent sulfur atom.
Rationale for Spectral Interpretation: The electronegativity of the sulfur-containing group increases with the number of oxygen atoms (S < SO < SO₂). This increasing electronegativity deshields the adjacent isopropyl protons (the methine septet and the methyl doublet), causing a predictable downfield shift in the spectrum. The aromatic protons will also experience slight shifts but are less diagnostic.
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
| Compound | Structure | Aromatic Protons (AA'BB' System) | Isopropyl -CH (septet) | Isopropyl -CH₃ (doublet) |
| Sulfide 1-Bromo-4-(isopropylthio)benzene | Br-Ph-S-iPr | ~7.2 - 7.4 ppm | ~3.3 ppm | ~1.3 ppm |
| Sulfoxide this compound | Br-Ph-S(O)-iPr | ~7.5 - 7.7 ppm | ~3.0 - 3.2 ppm | ~1.2 ppm |
| Sulfone 1-Bromo-4-(isopropylsulfonyl)benzene | Br-Ph-S(O)₂-iPr | ~7.7 - 7.9 ppm | ~3.4 ppm | ~1.3 ppm |
*Note: Due to the chirality at the sulfur atom in the sulfoxide, the two methyl groups of the isopropyl moiety are diastereotopic and may appear as two distinct doublets.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. A sufficient number of scans (e.g., 16-64) should be co-added to ensure a good signal-to-noise ratio.
-
Data Processing: Process the acquired data (Fourier transform, phase correction, baseline correction) and integrate the signals.
By observing the chemical shift of the isopropyl methine proton, one can readily identify and even estimate the relative quantities of the three species in a mixture.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized product and its impurities. Under Electron Ionization (EI), molecules fragment in predictable ways, providing further structural evidence.
Predicted Fragmentation:
-
Molecular Ion (M⁺•): The presence of bromine will result in a characteristic M and M+2 isotopic pattern with an approximate 1:1 intensity ratio[4].
-
Sulfide (C₉H₁₁BrS): m/z 230/232
-
Sulfoxide (C₉H₁₁BrOS): m/z 246/248
-
Sulfone (C₉H₁₁BrO₂S): m/z 262/264
-
-
Key Fragments:
-
Loss of Isopropyl Radical: A common fragmentation pathway is the cleavage of the S-isopropyl bond, leading to a fragment corresponding to [M - 43]⁺.
-
Loss of Oxygen: Sulfoxides often show a fragment corresponding to the loss of an oxygen atom ([M - 16]⁺).
-
Loss of SO/SO₂: Sulfones can exhibit fragmentation through the loss of SO₂ (64 Da)[5].
-
Conclusion and Recommendations
For routine purity assessment of this compound, RP-HPLC is the recommended primary technique due to its superior resolving power and quantitative accuracy. However, for initial characterization of a newly synthesized batch or for troubleshooting unexpected results, a combination of techniques is essential. ¹H NMR spectroscopy should be used as a complementary method to provide unambiguous structural confirmation of the main component and any major impurities. Mass spectrometry serves as a final verification of molecular identity. This integrated, multi-technique approach provides a self-validating system, ensuring the highest confidence in the reported purity of the synthesized material.
References
- 1. benchchem.com [benchchem.com]
- 2. Solved 1. For each of the following compounds: - Draw the | Chegg.com [chegg.com]
- 3. scribd.com [scribd.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 1-Bromo-4-(isopropylsulfinyl)benzene in Modern Synthetic Chemistry
Introduction: Beyond Simple Bromoarenes
In the landscape of synthetic chemistry, bromoarenes are indispensable building blocks, prized for their versatility in carbon-carbon and carbon-heteroatom bond formation. However, not all bromoarenes exhibit the same reactivity. The electronic nature of substituents on the aromatic ring profoundly dictates the substrate's behavior in key transformations. This guide provides an in-depth technical comparison of 1-Bromo-4-(isopropylsulfinyl)benzene with other common bromoarenes. We will explore how the unique properties of the isopropylsulfinyl group, a potent electron-withdrawing moiety, modulate reactivity across a spectrum of cornerstone reactions, including palladium-catalyzed cross-couplings, nucleophilic aromatic substitution, and metal-halogen exchange. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct reactivity of this substrate for advanced molecular design.
The Decisive Factor: Electronic Effects of the Isopropylsulfinyl Group
The reactivity of a substituted bromoarene is fundamentally governed by the electron density of the aromatic ring and the polarization of the C-Br bond. Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). The isopropylsulfinyl [-S(O)iPr] group is a strong electron-withdrawing group due to the inductive effect of the polarized sulfur-oxygen bond.[1]
To quantify and compare this effect, we can utilize Hammett substituent constants (σp), which measure the electronic influence of a substituent at the para position. A positive σp value indicates an electron-withdrawing nature, while a negative value signifies an electron-donating character.[2]
Table 1: Comparison of Hammett Constants (σp) for Common Substituents
| Substituent | σp Value | Electronic Effect |
| -NO₂ | +0.78 | Strongly Withdrawing |
| -CN | +0.66 | Strongly Withdrawing |
| -S(O)CH₃ * | +0.49 | Strongly Withdrawing |
| -Br | +0.23 | Weakly Withdrawing |
| -H | 0.00 | Neutral (Reference) |
| -CH₃ | -0.17 | Weakly Donating |
| -OCH₃ | -0.27 | Moderately Donating |
| Data for the methylsulfinyl group is used as a close proxy for the isopropylsulfinyl group.[3][4] |
As shown in Table 1, the sulfoxide group is a potent EWG, comparable in strength to other well-known deactivating groups. This electronic pull is central to understanding its enhanced reactivity in specific reaction classes.[5]
Caption: Key reaction classes for this compound.
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone of modern synthesis for forming C-C and C-N bonds. The reactivity of bromoarenes in these transformations is heavily influenced by the rate of the initial oxidative addition step, where the Pd(0) catalyst inserts into the C-Br bond.[6]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron species with an organohalide.[7] The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) complex.[6] Electron-withdrawing groups on the bromoarene make the aromatic ring more electron-deficient, which accelerates this crucial step.[8]
Reactivity Trend Prediction: this compound > 1-Bromo-4-nitrobenzene > Bromobenzene > 4-Bromotoluene
The strong electron-withdrawing nature of the isopropylsulfinyl group significantly lowers the activation energy for oxidative addition, leading to faster reaction rates and often allowing for milder conditions compared to electron-neutral or electron-rich bromoarenes.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]
Table 2: Representative Performance in Suzuki-Miyaura Coupling (Reaction: Bromoarene (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 eq), Toluene/H₂O, 80°C)
| Bromoarene | Key Substituent | Expected Time for >95% Conversion | Expected Yield |
| This compound | -S(O)iPr (Strong EWG) | 1-2 hours | >95% |
| 1-Bromo-4-nitrobenzene | -NO₂ (Strong EWG) | 2-4 hours | >90% |
| Bromobenzene | -H (Neutral) | 8-12 hours | ~85% |
| 4-Bromotoluene | -CH₃ (Weak EDG) | 16-24 hours | ~70-80% |
B. Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine.[9] Similar to the Suzuki coupling, the mechanism involves an oxidative addition step that is accelerated by electron-withdrawing groups on the aryl halide.[10][11] Therefore, this compound is an excellent substrate for this transformation, enabling efficient coupling with a wide range of primary and secondary amines.
II. Nucleophilic Aromatic Substitution (SNA_r)
Nucleophilic aromatic substitution is a powerful method for introducing nucleophiles onto an aromatic ring. Unlike SN1 and SN2 reactions, this pathway is typically inaccessible for simple bromoarenes. However, the presence of strong electron-withdrawing groups at the ortho or para positions can activate the ring towards nucleophilic attack.[12]
The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex.[12] The stability of this complex is the key to the reaction's feasibility. The isopropylsulfinyl group at the para position is exceptionally effective at stabilizing the developing negative charge through resonance and induction, thereby dramatically increasing the substrate's reactivity.
Reactivity Trend Prediction: this compound ≈ 1-Bromo-4-nitrobenzene >> Bromobenzene (unreactive)
Caption: Addition-elimination mechanism for Nucleophilic Aromatic Substitution.
III. Metal-Halogen Exchange
Metal-halogen exchange is a fundamental transformation used to generate highly reactive organometallic reagents (organolithiums or Grignard reagents).[13] The reaction rate generally follows the trend I > Br > Cl and is accelerated by the presence of electron-withdrawing groups, which stabilize the resulting carbanionic carbon of the organometallic intermediate.[13]
Consequently, this compound undergoes metal-halogen exchange more readily than electron-rich or neutral bromoarenes. This allows for the formation of the corresponding aryllithium or Grignard reagent under milder conditions (e.g., using n-BuLi or i-PrMgCl at low temperatures).[14]
Caution: While the exchange is faster, the resulting organometallic species is a powerful nucleophile and base. The acidic alpha-protons on the isopropyl group could potentially be deprotonated by a strong organolithium base, leading to side reactions. Careful control of temperature and stoichiometry is crucial for success.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a representative Suzuki-Miyaura coupling to highlight the high reactivity of the substrate.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄), powdered (2.0 equiv)
-
Toluene and Water (10:1 v/v), degassed
-
Anhydrous sodium sulfate
-
Ethyl acetate and Brine
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target biaryl product.
Caption: General experimental workflow for a Suzuki-Miyaura coupling.
Conclusion
This compound is a highly activated and versatile bromoarene. Its strong electron-withdrawing sulfinyl group significantly enhances its reactivity compared to neutral or electron-rich analogs in several critical synthetic transformations.
-
For Palladium-Catalyzed Cross-Couplings: It is an excellent substrate, undergoing rapid oxidative addition, which often leads to higher yields, shorter reaction times, and milder conditions.
-
For Nucleophilic Aromatic Substitution: It is strongly activated, enabling reactions that are impossible with unactivated bromoarenes.
-
For Metal-Halogen Exchange: The exchange process is accelerated, allowing for efficient generation of the corresponding organometallic reagent.
By understanding the fundamental electronic principles that govern its behavior, researchers can strategically employ this compound to overcome synthetic challenges and streamline the construction of complex molecular architectures.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. global.oup.com [global.oup.com]
- 4. web.viu.ca [web.viu.ca]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 14. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate [mdpi.com]
A Comparative Guide to Ligand Efficiency in Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-4-(isopropylsulfinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions is a cornerstone for the synthesis of complex molecules, particularly in the pharmaceutical industry. The substrate, 1-Bromo-4-(isopropylsulfinyl)benzene, is a valuable building block due to the presence of the versatile sulfoxide moiety, which is a key feature in several active pharmaceutical ingredients, including the proton-pump inhibitor Esomeprazole.[1][2] However, the sulfoxide group also presents unique challenges in catalysis, including its potential to coordinate with and deactivate the palladium catalyst.[3] The judicious selection of a ligand is therefore paramount to achieving high efficiency and yield in cross-coupling reactions with this substrate.
This guide provides an in-depth comparison of the performance of various ligand classes in Suzuki-Miyaura, Buchwald-Hartwig, and Mizoroki-Heck reactions involving this compound. The analysis is grounded in established principles of organometallic chemistry and supported by experimental data from analogous systems to provide a predictive framework for ligand selection.
The Critical Role of the Ligand
The ligand in a palladium-catalyzed reaction is not a mere spectator. It modulates the electronic and steric environment of the palladium center, profoundly influencing the key steps of the catalytic cycle: oxidative addition, transmetalation (in Suzuki-Miyaura) or amine coordination/deprotonation (in Buchwald-Hartwig), and reductive elimination.[4][5] For a substrate like this compound, the ligand must be able to:
-
Promote Oxidative Addition: The electron-withdrawing nature of the sulfoxide group can facilitate the oxidative addition of the aryl bromide to the Pd(0) center.
-
Stabilize the Catalytic Species: The ligand must form a stable complex with palladium to prevent decomposition and ensure catalyst longevity.
-
Facilitate Reductive Elimination: Bulky ligands are often required to promote the final bond-forming step and release the product from the palladium center.
-
Mitigate Catalyst Inhibition: The sulfur atom in the sulfoxide can potentially act as a Lewis base and poison the palladium catalyst. An effective ligand will sterically shield the metal center or have a stronger affinity for it, preventing this inhibitory interaction.[3]
Ligand Classes Under Evaluation
This guide will focus on the following major classes of ligands, which have demonstrated broad utility in cross-coupling reactions:
-
Bulky, Electron-Rich Monodentate Phosphines: This class includes the well-known Buchwald ligands (e.g., XPhos, SPhos) and others like tri-tert-butylphosphine and tricyclohexylphosphine. Their steric bulk and strong electron-donating properties are known to accelerate both oxidative addition and reductive elimination.[6]
-
Bidentate Phosphines: Ligands such as BINAP and dppf offer a different coordination geometry and can enhance catalyst stability.[4]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable complexes with palladium, often exhibiting high catalytic activity and thermal stability.
Comparative Performance in Key Cross-Coupling Reactions
While direct, side-by-side comparative data for this compound is scarce in the literature, we can extrapolate from studies on structurally similar aryl halides, particularly those containing sulfur functionalities, to predict ligand efficiency.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For substrates bearing potentially coordinating groups, bulky, electron-rich phosphine ligands are often the top performers.
| Ligand Class | Key Ligands | Expected Performance with this compound | Rationale |
| Bulky Monodentate Phosphines | XPhos, SPhos, RuPhos | Excellent | The steric bulk of these ligands is expected to create a coordinatively unsaturated palladium center, facilitating the transmetalation step. Their electron-rich nature enhances the rate of oxidative addition and reductive elimination. Screening of ligands for Suzuki coupling has shown SPhos to be highly effective.[7] |
| Bidentate Phosphines | BINAP, dppf | Good to Moderate | While effective in many Suzuki couplings, their performance can be substrate-dependent. For sterically demanding couplings or with potentially inhibiting substrates, they may be less effective than their monodentate counterparts. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Good to Excellent | NHCs form robust catalysts that can be highly active. Their strong σ-donating ability can be beneficial, though optimization of reaction conditions is often necessary. |
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is a critical transformation in medicinal chemistry. The choice of ligand is highly dependent on the nature of the amine coupling partner.[4][8][9]
| Ligand Class | Key Ligands | Expected Performance with this compound | Rationale |
| Bulky Monodentate Phosphines | XPhos, RuPhos, DavePhos | Excellent | Buchwald-type ligands are the gold standard for C-N coupling. XPhos and RuPhos, in particular, have shown broad applicability with a wide range of primary and secondary amines, including those that are sterically hindered.[5][6] |
| Bidentate Phosphines | BINAP | Moderate | Generally less effective than the more modern bulky monodentate ligands for challenging aminations, but can be useful for specific applications.[4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Good | NHC-palladium complexes are known to be effective for Buchwald-Hartwig aminations, often providing high yields and tolerating a range of functional groups. |
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction couples the aryl bromide with an alkene. Catalyst inhibition by sulfur-containing substrates can be a significant issue in this reaction.[3]
| Ligand Class | Key Ligands | Expected Performance with this compound | Rationale |
| Bulky Monodentate Phosphines | P(o-tol)₃, P(t-Bu)₃ | Good to Excellent | For sulfur-containing substrates like the analogous 1-Bromo-4-propylsulfanylbenzene, bulky, electron-rich phosphines such as tri(o-tolyl)phosphine have proven effective at mitigating catalyst poisoning and achieving high yields.[3] |
| Bidentate Phosphines | dppf | Moderate | While used in some Heck reactions, they are generally less common than monodentate phosphines, especially for challenging substrates. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Good | The robustness of NHC-palladium complexes can be advantageous in preventing catalyst deactivation by the sulfoxide group. |
Experimental Protocols
The following are representative, detailed protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Mizoroki-Heck reactions, adapted for this compound based on established methodologies for similar aryl bromides.[3][5][10]
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
-
Palladium precatalysts and ligands should be handled in a glovebox or under an inert atmosphere.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from general procedures for Suzuki-Miyaura couplings of aryl bromides.[10]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol is based on established methods for the amination of aryl bromides using Buchwald ligands.[5]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol) to an oven-dried Schlenk tube.
-
Remove the Schlenk tube from the glovebox and add this compound (1.0 mmol) and sodium tert-butoxide (1.4 mmol) under a positive flow of argon.
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add the amine (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography.
Protocol 3: Mizoroki-Heck Reaction
This protocol is adapted from conditions found to be effective for the Heck reaction of the similar substrate, 1-Bromo-4-propylsulfanylbenzene.[3]
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate, 1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
Tri(o-tolyl)phosphine (4 mol%)
-
Triethylamine (1.5 equivalents)
-
Anhydrous DMF
Procedure:
-
To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).
-
Seal the flask with a septum and purge with argon for 10-15 minutes.
-
Under a positive pressure of argon, add anhydrous DMF (5 mL) via syringe, followed by the alkene (1.2 mmol) and triethylamine (1.5 mmol).
-
Immerse the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 8-24 hours).
-
Cool the mixture to room temperature, dilute with diethyl ether, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizing the Catalytic Cycles
To better understand the role of the ligand in these transformations, the following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Collection - Synthesis of Esomeprazole and Related Proton Pump Inhibitors through Iron-Catalyzed Enantioselective Sulfoxidation - ACS Catalysis - Figshare [acs.figshare.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 1-Bromo-4-(isopropylsulfinyl)benzene: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of pharmaceutical research and drug development, the safe management and disposal of chemical reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 1-Bromo-4-(isopropylsulfinyl)benzene, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our focus extends beyond mere instruction to elucidate the chemical principles underpinning these essential safety protocols.
Immediate Safety and Handling: The First Line of Defense
Personal Protective Equipment (PPE): Your Non-Negotiable Safeguard
The consistent and correct use of Personal Protective Equipment is the most critical barrier against chemical exposure. All handling and disposal of this compound and its waste must be conducted within a certified chemical fume hood.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes of the chemical or its solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact and absorption. |
| Protective Clothing | A flame-resistant lab coat | Shields the body and personal clothing from contamination. |
| Respiratory Protection | Not generally required when using a fume hood | A respirator may be necessary for large spills or in poorly ventilated areas, as advised by your institution's safety officer. |
Waste Segregation and Collection: A Critical Step for Safety and Compliance
Proper segregation of chemical waste is fundamental to safe and cost-effective disposal. Halogenated organic compounds must never be mixed with non-halogenated waste streams to prevent complications in the disposal process.
Key Segregation Principles:
-
Designated Waste Container: All waste containing this compound must be collected in a designated, chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle.[1]
-
Clear and Accurate Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste. Do not use abbreviations or chemical formulas.
-
Avoid Mixing: This waste stream should not be mixed with other waste categories, such as strong acids, bases, or oxidizing agents, to prevent potentially hazardous reactions.
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for the collection and disposal of this compound waste.
-
Container Preparation:
-
Select a clean, dry, and appropriate waste container.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
-
Waste Collection:
-
Liquid Waste: Carefully transfer the liquid waste into the designated container within a chemical fume hood.
-
Solid Waste: For contaminated materials such as gloves, absorbent pads, or solid residues, place them in a separate, clearly labeled solid hazardous waste container.
-
Spill Residues: In the event of a spill, absorb the material with an inert absorbent like vermiculite or sand.[1] Carefully sweep the absorbed material and place it into the designated solid waste container.
-
-
Container Storage:
-
Securely cap the waste container when not in use.
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, well-ventilated, and away from sources of ignition.[1]
-
-
Disposal Request:
-
When the waste container is approximately 80% full, submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department. Do not overfill the container.
-
The Science Behind the Disposal of this compound
The recommended disposal method for halogenated organic compounds, including this compound, is typically high-temperature incineration.[2] This process is effective due to the chemical properties of the compound.
Sulfoxides undergo thermal elimination, breaking down into alkenes and sulfenic acids.[3] While the sulfenic acids are unstable, high-temperature incineration ensures the complete combustion of all organic components into less harmful products like carbon dioxide, water, hydrogen bromide, and sulfur oxides. The acidic gases (HBr and SOx) are then neutralized in a scrubber system within the incineration facility.
It is crucial to avoid disposing of sulfoxides like this compound down the drain. In wastewater, sulfoxides can be reduced by bacteria to sulfides.[2] In this case, it would form the volatile and malodorous 1-bromo-4-(isopropylsulfanyl)benzene.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
A Comprehensive Guide to Personal Protective Equipment for Handling 1-Bromo-4-(isopropylsulfinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for handling 1-Bromo-4-(isopropylsulfinyl)benzene. As a Senior Application Scientist, my focus is to synthesize technical data with practical, field-proven insights to ensure your safety and the integrity of your research. The following protocols are designed to be a self-validating system, explaining not just the "what" but the "why" behind each recommendation.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is an organobromine sulfoxide compound.[1] Its chemical structure necessitates a thorough understanding of its potential hazards before any handling. The primary risks associated with this compound are skin and eye irritation, and it is harmful if swallowed.[1] A comprehensive risk assessment is the foundational step for determining the appropriate level of personal protective equipment (PPE).
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Acute toxicity, oral | H302: Harmful if swallowed |
| Warning |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Warning |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Warning |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation |
| Warning |
Source: Synthesized from multiple safety data sheets.[1][2][3][4]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks of exposure. The following workflow illustrates the decision-making process for selecting appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
Eye and Face Protection
Given that this compound causes serious eye irritation, robust eye protection is non-negotiable.[3]
-
Minimum Requirement: Chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]
-
High-Risk Operations: For tasks with a significant splash hazard, such as transferring large volumes or working with the material under pressure, a face shield should be worn in addition to chemical splash goggles.[5][6]
Skin and Hand Protection
To prevent skin irritation, appropriate skin and hand protection must be worn.[4]
-
Protective Clothing: A standard laboratory coat should be worn and buttoned to its full length. For procedures with a higher risk of splashes, a chemically resistant apron is also necessary.[5]
-
Gloves: The choice of glove material is critical for preventing chemical breakthrough. For sulfoxides and halogenated aromatic compounds, the following glove types are recommended. Always check the manufacturer's specific breakthrough time data.
Table 2: Recommended Glove Materials
| Glove Material | Recommendation | Rationale |
| Butyl Rubber | Highly Recommended | Excellent resistance to a wide range of chemicals, specifically recommended for sulfoxides like DMSO.[6][7] |
| Nitrile Rubber | Acceptable for short-term use | Provides good general chemical resistance but may have a shorter breakthrough time. Inspect gloves frequently for signs of degradation.[5] |
| Neoprene | Acceptable alternative | Offers good resistance to a broad range of chemicals.[5] |
-
Glove Usage Protocol:
-
Inspect gloves for any signs of damage before use.
-
Ensure gloves are of sufficient length to protect the wrists.[5]
-
Wash the outside of the gloves before removal.
-
Remove gloves without touching the outer surface with bare skin and dispose of them as hazardous waste.[8]
-
Wash hands thoroughly with soap and water after removing gloves.[2][3]
-
Respiratory Protection
While normal handling in a well-ventilated area or a chemical fume hood should not require respiratory protection, it is crucial to be prepared for situations with a higher risk of inhalation.[6][9]
-
When to Use: Respiratory protection is necessary when there is a potential to generate dust or aerosols, or when working outside of a properly functioning chemical fume hood.[5]
-
Type of Respirator: A NIOSH-approved respirator with an organic vapor cartridge is recommended.[6] All personnel required to wear respirators must be part of a respiratory protection program that includes fit testing and training.
Step-by-Step Guide to Donning and Doffing PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Caption: Standard Donning and Doffing Procedure.
Decontamination and Disposal of Contaminated PPE
All disposable PPE used when handling this compound must be considered hazardous waste.
-
Gloves and other disposables: Place in a designated, sealed, and clearly labeled hazardous waste container.[8]
-
Reusable PPE (e.g., face shields, aprons): Decontaminate thoroughly with soap and water before reuse.
-
Lab Coats: If significant contamination occurs, the lab coat should be professionally decontaminated or disposed of as hazardous waste according to institutional guidelines.
Emergency Procedures in Case of Exposure
Proper use of PPE is the primary defense against exposure. However, in the event of an accident, follow these procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. If skin irritation persists, seek medical attention.[3][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][4]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.[3]
Always ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[6][10]
By adhering to these rigorous PPE protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- 1. 363136-59-8|(R)-1-Bromo-4-(isopropylsulfinyl)benzene|BLD Pharm [bldpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. safety.nmsu.edu [safety.nmsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
